(4,5-Dimethylthiazol-2-YL)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-5(2)9-6(3-8)7-4/h8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZZUYMCPDVPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606796 | |
| Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-16-4 | |
| Record name | 4,5-Dimethyl-2-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Dimethyl-1,3-thiazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4,5-Dimethylthiazol-2-YL)methanol chemical structure and properties
Disclaimer
Information regarding the chemical and physical properties, as well as the biological activity of (4,5-Dimethylthiazol-2-YL)methanol, is limited in publicly available scientific literature. Much of the data presented herein is based on predictions, estimations, and extrapolations from structurally similar compounds. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be used as a substitute for rigorous experimental validation.
Introduction
This compound is an organic compound featuring a thiazole ring substituted with two methyl groups and a hydroxymethyl group. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds. The presence of a hydroxymethyl group suggests potential for derivatization and use as a building block in the synthesis of more complex molecules. This guide provides a summary of the available information on its chemical structure and properties, along with a proposed synthetic route.
Chemical Structure
The chemical structure of this compound consists of a 5-membered thiazole ring with methyl groups at the 4 and 5 positions and a methanol group at the 2-position.
Chemical Formula: C₆H₉NOS
CAS Number: 99839-16-4
IUPAC Name: (4,5-dimethyl-1,3-thiazol-2-yl)methanol
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 143.21 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from similar compounds[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents | Inferred from structure[1] |
| pKa | Not available | - |
Synthesis
A specific, experimentally validated protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route is the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.[2][3][4][5][6][7] This would involve the reaction of an α-haloketone with a thioamide. A proposed two-step synthesis is outlined below.
Proposed Synthetic Pathway
A potential synthesis route starts from 3-bromo-2-butanone and involves the formation of a thiazole ring followed by the introduction of the hydroxymethyl group. A more direct approach would involve a thioamide with the desired hydroxymethyl group, though the stability of such a reagent could be a concern. A common strategy for introducing a 2-substituent on a thiazole ring is through lithiation at the 2-position followed by reaction with an electrophile.
Hypothetical Experimental Protocol: Synthesis of this compound via Lithiation of 4,5-Dimethylthiazole
Step 1: Synthesis of 4,5-Dimethylthiazole
The synthesis of the precursor 4,5-dimethylthiazole can be achieved via the Hantzsch thiazole synthesis.[8]
-
Reaction Setup: To a solution of 3-bromo-2-butanone (1 equivalent) in a suitable solvent such as ethanol, add thioformamide (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 4,5-dimethylthiazole.
Step 2: Functionalization at the 2-position
-
Lithiation: Dissolve 4,5-dimethylthiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiated thiazole.
-
Reaction with Electrophile: Add paraformaldehyde (1.5 equivalents) to the cooled solution.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound.
The thiazole ring is a core structure in many pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][9] For instance, the thiazole moiety is a key component of the vitamin B1 (thiamine) and is present in various approved drugs. However, it is crucial to note that the biological effects of a molecule are highly dependent on its overall structure and substituents, and no assumptions can be made about the activity of this compound based on the general properties of the thiazole class of compounds.
Experimental Protocols
Due to the lack of published research on this compound, there are no established experimental protocols for its biological evaluation. Researchers interested in investigating this compound would need to develop and validate their own assays based on the specific biological questions being addressed.
Safety Information
Conclusion
This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic chemical identity is known, a comprehensive understanding of its physicochemical properties, biological activities, and potential applications requires further experimental investigation. The synthetic pathway proposed in this guide provides a starting point for researchers wishing to prepare this compound for further study.
References
- 1. Methylthiazoletetrazolium | C18H16N5S+ | CID 64966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. 4,5-Dimethylthiazole | C5H7NS | CID 62510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. methanex.com [methanex.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
(4,5-Dimethylthiazol-2-YL)methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide comprehensive information on the chemical compound (4,5-Dimethylthiazol-2-YL)methanol. The document will cover its fundamental chemical properties, including its CAS number and molecular weight. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work.
Chemical Identification and Properties
This compound is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of two methyl groups and a methanol group at specific positions on this ring defines its unique chemical structure and properties.
Quantitative Data Summary
A clear and concise summary of the key quantitative data for this compound is presented in the table below. This allows for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 99839-16-4 | [1] |
| Molecular Weight | 143.21 g/mol | [1] |
Technical Information and Experimental Data
Despite extensive searches for in-depth technical information, detailed experimental protocols, and established signaling pathways specifically involving this compound, publicly available data is scarce. The scientific literature and chemical databases predominantly feature information on a similarly named but structurally distinct compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is widely used in cell viability assays.
Due to this lack of specific information for this compound, this guide cannot provide detailed experimental methodologies or diagrams of signaling pathways at this time. Researchers interested in the potential applications or biological activity of this compound would need to undertake foundational research to establish these parameters.
Potential Areas of Research and Development
Given the structural motifs present in this compound, particularly the thiazole ring which is a known pharmacophore, this compound could be a starting point for various research and development activities. Potential areas of investigation could include:
-
Medicinal Chemistry: Synthesis of derivatives to explore structure-activity relationships (SAR) for various biological targets.
-
Screening Assays: Inclusion in high-throughput screening campaigns to identify potential biological activities.
-
Material Science: Investigation of its properties as a building block for novel materials.
Logical Relationship Diagram
While specific experimental workflows or signaling pathways for this compound are not available, a logical diagram illustrating a general workflow for the initial investigation of a novel chemical compound is provided below.
References
Spectroscopic Analysis of (4,5-Dimethylthiazol-2-YL)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of (4,5-Dimethylthiazol-2-YL)methanol. Due to the limited availability of published experimental data for this specific compound, this document focuses on the predicted spectroscopic data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a practical framework for researchers involved in the synthesis, identification, and quality control of this compound and related compounds.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses a unique combination of functional groups that give rise to characteristic signals in various spectroscopic analyses. The key structural features include a thiazole ring, two methyl groups, and a primary alcohol.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂OH (methylene protons) | 4.5 - 4.8 | Singlet | 2H |
| -CH₂OH (hydroxyl proton) | Variable (2.0 - 5.0) | Singlet (broad) | 1H |
| 4-CH₃ (methyl protons) | 2.2 - 2.4 | Singlet | 3H |
| 5-CH₃ (methyl protons) | 2.1 - 2.3 | Singlet | 3H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Thiazole ring) | 165 - 175 |
| C4 (Thiazole ring) | 145 - 155 |
| C5 (Thiazole ring) | 125 - 135 |
| -C H₂OH (methylene carbon) | 60 - 70 |
| 4-C H₃ (methyl carbon) | 10 - 15 |
| 5-C H₃ (methyl carbon) | 10 - 15 |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (sp³ C-H) | 2850 - 3000 | Medium |
| C=N stretch (thiazole ring) | 1600 - 1680 | Medium |
| C=C stretch (thiazole ring) | 1450 - 1550 | Medium |
| C-O stretch (primary alcohol) | 1000 - 1085 | Strong |
Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
Instrumentation and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 143.05 | Molecular Ion |
| [M-H]⁺ | 142.04 | Loss of a hydrogen radical |
| [M-OH]⁺ | 126.04 | Loss of a hydroxyl radical |
| [M-CH₂OH]⁺ | 112.03 | Loss of the hydroxymethyl group |
Experimental Protocol for Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
Instrumentation and Data Acquisition:
-
Analyze the ions using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural relationships within this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: Relationship between the functional groups of the molecule and their expected spectroscopic signals.
An In-depth Technical Guide on the Solubility of (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (4,5-Dimethylthiazol-2-YL)methanol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the fields of chemistry and pharmacology. Additionally, this guide presents a logical workflow for solubility determination to aid researchers in their experimental design.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in different solvents is a critical first step in a wide range of applications, including reaction optimization, purification, formulation development, and biological screening. The solubility of a compound is influenced by its molecular structure, specifically its polarity, hydrogen bonding capabilities, and molecular size, in relation to the properties of the solvent. This guide provides the necessary framework for researchers to experimentally determine the solubility of this compound.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The structural similarity to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a compound with known solubility in solvents like ethanol (20 mg/mL), 2-methoxyethanol (20 mg/mL), and water (10 mg/mL), suggests that this compound may also exhibit solubility in polar solvents.[1][2] However, the significant structural differences between the two molecules mean that these values are not directly transferable. Therefore, experimental determination of the solubility of this compound is essential.
The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent Category | Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Polar Protic | Water | 25 | Shake-Flask Method | ||
| Methanol | 25 | Shake-Flask Method | |||
| Ethanol | 25 | Shake-Flask Method | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| Acetone | 25 | Shake-Flask Method | |||
| Acetonitrile | 25 | Shake-Flask Method | |||
| Non-Polar | Hexane | 25 | Shake-Flask Method | ||
| Toluene | 25 | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
General Qualitative Solubility Assessment
This initial test provides a rapid indication of a compound's solubility in various solvents.
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[3]
-
Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[3]
-
After each addition, shake the test tube vigorously for 60 seconds.[4]
-
Observe the mixture. If the solid dissolves completely, the compound is considered soluble. If the solid remains undissolved, it is considered insoluble.[4]
-
If the compound is soluble in water, its acid-base properties can be initially assessed using litmus paper.[3][5]
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid should be present.
-
-
Equilibration:
-
Place the container in a constant temperature shaker or water bath. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm filter).
-
Quantify the concentration of this compound in the aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. Other methods such as Gas Chromatography (GC) or UV-Vis spectrophotometry can also be employed, provided a valid calibration curve is established.
-
-
Calculation:
-
The determined concentration of the compound in the supernatant represents its equilibrium solubility in that solvent at the specified temperature.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical progression of experiments for solubility determination and a conceptual representation of how solubility data informs further research.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of solubility data to further research and development applications.
Conclusion
References
Synthesis of the Thiazole Ring in (4,5-Dimethylthiazol-2-YL)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to obtain (4,5-Dimethylthiazol-2-YL)methanol. The core of this synthesis lies in the construction of the 4,5-dimethylthiazole ring system via the classic Hantzsch thiazole synthesis, followed by the chemical modification of a 2-position substituent to yield the desired primary alcohol. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data to facilitate the replication and optimization of this synthesis in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step pathway. This strategy circumvents the use of potentially unstable thioamide reagents that would be required for a direct one-step synthesis.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 4,5-Dimethylthiazole-2-carboxylate. The initial step involves the cyclocondensation reaction between 3-bromo-2-butanone and ethyl thiooxamate. This reaction, an example of the Hantzsch thiazole synthesis, efficiently constructs the desired 4,5-dimethylthiazole ring with an ethyl ester substituent at the 2-position.
Step 2: Reduction of the Ester to a Primary Alcohol. The ethyl ester intermediate is subsequently reduced to the target primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Product | Typical Yield (%) |
| 1 | Hantzsch Thiazole Synthesis | 3-Bromo-2-butanone, Ethyl thiooxamate | Ethyl 4,5-dimethylthiazole-2-carboxylate | 75-85 |
| 2 | Reduction | Ethyl 4,5-dimethylthiazole-2-carboxylate, Lithium aluminum hydride (LiAlH₄) | This compound | 80-90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-Dimethylthiazole-2-carboxylate
This protocol details the Hantzsch thiazole synthesis for the preparation of the ethyl ester intermediate.
Materials:
-
3-Bromo-2-butanone
-
Ethyl thiooxamate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl thiooxamate (1.0 equivalent) in absolute ethanol.
-
To this solution, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,5-dimethylthiazole-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Experimental workflow for the Hantzsch synthesis of the thiazole ester.
Step 2: Reduction of Ethyl 4,5-Dimethylthiazole-2-carboxylate
This protocol outlines the reduction of the ester intermediate to the final product, this compound.[1][2]
Materials:
-
Ethyl 4,5-dimethylthiazole-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve ethyl 4,5-dimethylthiazole-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Caution: The following quenching procedure is highly exothermic and should be performed with extreme care. Slowly and dropwise, add ethyl acetate to quench the excess LiAlH₄.
-
Carefully add water dropwise, followed by a 1 M HCl solution to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Experimental workflow for the reduction of the thiazole ester.
Reaction Mechanisms
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Reduction of Ester with LiAlH₄
The reduction of the ester to the primary alcohol involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the carbonyl carbon.
Caption: Mechanism of the reduction of the thiazole ester with LiAlH₄.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be strictly adhered to, particularly when handling reactive reagents such as lithium aluminum hydride.
References
An In-depth Technical Guide to the Synthesis of (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (4,5-Dimethylthiazol-2-YL)methanol, a key building block in medicinal chemistry. The document details precursor materials, experimental protocols, and quantitative data where available, presented in a format conducive to laboratory application.
Introduction
This compound is a heterocyclic compound of interest in drug discovery and development. Its substituted thiazole core is a common motif in a variety of biologically active molecules. This guide outlines the most plausible synthetic strategies for its preparation, including the Hantzsch thiazole synthesis for the formation of the core ring structure, the reduction of a corresponding aldehyde, and a Grignard-based approach.
Synthetic Pathways and Precursors
Three primary synthetic pathways are considered for the synthesis of this compound. Each route utilizes different precursor materials and offers distinct advantages.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring system.[1][2] This approach builds the 4,5-dimethylthiazole core from acyclic precursors.
Precursors:
-
3-Bromo-2-butanone: An α-haloketone that provides the C4 and C5 carbons and their methyl substituents.
-
Thioacetamide: Serves as the source of the nitrogen and sulfur atoms for the thiazole ring, as well as the C2 carbon.
The overall reaction involves the condensation of these two precursors to form the thiazole ring. To arrive at the target molecule, a subsequent functional group manipulation at the 2-position would be necessary, as this initial synthesis yields 2,4,5-trimethylthiazole. A more direct Hantzsch approach to a 2-functionalized thiazole that can be converted to the alcohol is also conceivable.
Reduction of 4,5-Dimethylthiazole-2-carbaldehyde
This is a direct and efficient method for the synthesis of this compound, provided the aldehyde precursor is available.
Precursor:
-
4,5-Dimethylthiazole-2-carbaldehyde: The direct precursor to the target alcohol.
The synthesis involves the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent, such as sodium borohydride.[1]
Grignard Reaction of 2-Bromo-4,5-dimethylthiazole
This pathway utilizes a Grignard reagent formed from a 2-halothiazole derivative, which then reacts with a source of formaldehyde.
Precursors:
-
2-Bromo-4,5-dimethylthiazole: The starting material for the formation of the Grignard reagent.
-
Magnesium turnings: For the preparation of the Grignard reagent.
-
Formaldehyde (or a suitable equivalent): Acts as the electrophile to introduce the hydroxymethyl group.[3]
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic transformations described above.
Hantzsch Synthesis of 2,4,5-Trimethylthiazole (Illustrative for the Thiazole Core)
This protocol is adapted from general Hantzsch thiazole synthesis procedures.[4]
Materials:
-
Thioacetamide
-
3-Bromo-2-butanone
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a pressure tube, dissolve thioacetamide (1.0 equivalent) and 3-bromo-2-butanone (1.0 equivalent) in DMF.
-
Seal the tube and heat the reaction mixture in an oil bath at 60°C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2,4,5-trimethylthiazole.
Reduction of 4,5-Dimethylthiazole-2-carbaldehyde
This protocol is based on standard procedures for the reduction of aldehydes using sodium borohydride.[1][5]
Materials:
-
4,5-Dimethylthiazole-2-carbaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath to 0°C.
-
Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Grignard Synthesis of this compound
This is a generalized protocol based on known Grignard reactions with thiazole derivatives and formaldehyde.[3][6]
Materials:
-
2-Bromo-4,5-dimethylthiazole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Paraformaldehyde or a source of anhydrous formaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromo-4,5-dimethylthiazole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
-
Reaction with Formaldehyde:
-
In a separate flask, prepare a suspension of paraformaldehyde (1.5 equivalents) in anhydrous THF.
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Slowly add the Grignard reagent via cannula to the paraformaldehyde suspension under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data
Quantitative data for the synthesis of this compound is not widely reported in the literature. However, based on analogous reactions, the following yields can be expected:
| Synthetic Route | Precursors | Expected Yield (%) |
| Hantzsch Thiazole Synthesis | Thioacetamide, 3-Bromo-2-butanone | High (for the thiazole core) |
| Aldehyde Reduction | 4,5-Dimethylthiazole-2-carbaldehyde, NaBH₄ | High |
| Grignard Reaction | 2-Bromo-4,5-dimethylthiazole, Mg, Formaldehyde | Moderate to High |
Visualizations
The following diagrams illustrate the described synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 2,4-Dimethylthiazole synthesis - chemicalbook [chemicalbook.com]
- 5. webassign.net [webassign.net]
- 6. Formaldehyde surrogates in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Aminothiazole as a Chemical Intermediate in Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of clinically significant therapeutic agents. Its versatile reactivity and ability to engage in various biological interactions have cemented its status as a critical chemical intermediate in the synthesis of a diverse array of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2-aminothiazole in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
The 2-Aminothiazole Scaffold: A Foundation for Diverse Bioactivity
The five-membered heterocyclic ring of 2-aminothiazole, containing both sulfur and nitrogen atoms, imparts a unique electronic and structural profile that allows for a wide range of chemical modifications. This adaptability is a key reason for its prevalence in drugs targeting a variety of diseases, including bacterial infections, inflammatory conditions, and cancer.[1][2] The amino group at the 2-position provides a convenient handle for further functionalization, enabling the synthesis of complex molecules with tailored pharmacological properties.[2]
Synthesis of the 2-Aminothiazole Core: The Hantzsch Reaction
The most common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
This protocol outlines the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea.[5]
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (saturated solution)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle heating.
-
Cool the solution to room temperature and slowly add chloroacetaldehyde (15.7 g of a 50% aqueous solution, 0.1 mol) dropwise over 15 minutes. Note that the reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 80-90°C for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
The 2-aminothiazole product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the filter cake with two portions of cold water (2 x 20 mL).
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield pure 2-aminothiazole.
| Parameter | Value | Reference |
| Typical Yield | Good to excellent | [6] |
| Reaction Time | ~2.5 hours | [5] |
Applications of 2-Aminothiazole in the Synthesis of Marketed Drugs
The 2-aminothiazole scaffold is a key component of numerous commercially available drugs. This section details the synthesis of three prominent examples: sulfathiazole, meloxicam, and provides context for famotidine and dasatinib.
Sulfathiazole: An Early Antibacterial Agent
Sulfathiazole is a sulfonamide antibiotic that was widely used to treat bacterial infections. Its synthesis involves the reaction of 2-aminothiazole with a sulfonyl chloride derivative.
The following is a general procedure for the N-sulfonylation of 2-aminothiazole to produce a sulfathiazole derivative.[7][8]
Materials:
-
2-Aminothiazole
-
Benzenesulfonyl chloride (or a substituted derivative)
-
Sodium acetate
-
Water
Procedure:
-
Dissolve sodium acetate in water in a reaction flask.
-
Add 2-aminothiazole (1 equivalent) and the corresponding sulfonyl chloride (1.1-1.5 equivalents) to the solution.[7]
-
Heat the reaction mixture to 80-85°C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product will precipitate as a solid.
-
Isolate the solid product by filtration.
| Parameter | Value | Reference |
| Typical Yield | 80-83% | [7] |
| Reaction Time | 4-6 hours | [7] |
Meloxicam: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Meloxicam is a widely prescribed NSAID used to treat arthritis and other inflammatory conditions. It is a selective inhibitor of cyclooxygenase-2 (COX-2).[9] Its synthesis utilizes a substituted 2-aminothiazole, specifically 2-amino-5-methylthiazole.[10]
The following protocol describes the synthesis of meloxicam from 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide and 2-amino-5-methylthiazole.[10]
Materials:
-
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
-
2-amino-5-methylthiazole
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Tetrahydrofuran (THF) for recrystallization
Procedure:
-
In a reaction flask, combine 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide (283g, 1 mol) and 2-amino-5-methylthiazole (126g, 1.1 mol).
-
Add 600 mL of dimethyl sulfoxide and stir the mixture.
-
Heat the reaction to 189°C. Ethanol will distill off as the reaction progresses.
-
After 3 hours, add 450 mL of ethanol to the reaction mixture.
-
Cool the mixture to room temperature to allow the crude product to precipitate.
-
Filter the crude product and recrystallize from tetrahydrofuran to obtain pure meloxicam.
| Parameter | Value | Reference |
| Yield | 92% | [10] |
| Reaction Time | 3 hours | [10] |
| Purity | 99.4% | [10] |
Biological Pathways and Mechanisms of Action
The therapeutic effects of drugs derived from 2-aminothiazole are a result of their interaction with specific biological pathways. The following diagrams illustrate the mechanisms of action for several key drugs.
Meloxicam and the COX-2 Inhibition Pathway
Meloxicam exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[11][12]
Dasatinib and the Bcr-Abl Signaling Pathway in CML
Dasatinib, an anticancer agent, is a potent inhibitor of the Bcr-Abl tyrosine kinase, a constitutively active enzyme that drives the proliferation of chronic myeloid leukemia (CML) cells.[13][14] Dasatinib also inhibits other kinases, including the Src family kinases.[15]
References
- 1. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]
- 2. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 11. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pnas.org [pnas.org]
A Technical Guide to the Synthesis of Substituted Thiazoles for Researchers and Drug Development Professionals
An in-depth review of classical and contemporary methods for the synthesis of substituted thiazoles, complete with detailed experimental protocols, comparative data, and mechanistic insights to facilitate research and development in medicinal chemistry.
The thiazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in drug design. This technical guide provides a comprehensive literature review of the most significant synthetic routes to substituted thiazoles, catering to researchers, scientists, and professionals in drug development. The focus is on providing practical, in-depth information, including detailed experimental protocols and quantitative data, to aid in the efficient synthesis of these valuable compounds.
Classical Approaches to Thiazole Synthesis
The foundational methods for constructing the thiazole ring have been relied upon for over a century and continue to be relevant in modern organic synthesis. These classical routes, primarily the Hantzsch and Cook-Heilbron syntheses, offer robust and versatile pathways to a variety of substituted thiazoles.
The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this method remains one of the most widely used for thiazole synthesis.[1] It involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[2]
A general workflow for the Hantzsch synthesis is depicted below:
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.
-
Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry to yield the final product.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[3] This method is particularly valuable for accessing this specific substitution pattern under mild conditions.[4] The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization.[3]
The reaction mechanism for the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide is illustrated below:
Caption: Simplified reaction mechanism of the Cook-Heilbron thiazole synthesis.
Modern Synthetic Methodologies
While classical methods are still widely employed, a variety of modern techniques have been developed to improve reaction efficiency, reduce environmental impact, and access novel thiazole derivatives. These methods often involve microwave irradiation, multi-component reactions, and the use of greener catalysts and solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields.[5] In the context of thiazole synthesis, microwave irradiation has been successfully applied to the Hantzsch reaction, significantly reducing reaction times from hours to minutes.[6][7]
-
Reaction Mixture: In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Isolation: Filter the resulting precipitate and dry it.
-
Purification: Recrystallize the product from ethanol.
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) offer a highly efficient approach to complex molecule synthesis by combining three or more reactants in a single step, thereby avoiding the isolation of intermediates.[8] Several MCRs have been developed for the synthesis of highly substituted thiazoles.
-
Reaction Setup: In a 10.0 mL reaction tube, combine the substituted phenylglyoxal (0.5 mmol), lawsone (0.5 mmol), and thiobenzamide (0.5 mmol) in 0.5 mL of acetic acid.
-
Reaction: Stir the reaction mixture at 90°C until the reaction is complete as monitored by TLC.
-
Isolation: Upon completion, add water to the reaction mixture to precipitate the product.
-
Purification: The precipitated solid can be further purified if necessary.
Brønsted Acid-Promoted Synthesis
Recent advancements have led to the development of metal-free synthetic routes, which are often more environmentally benign. A Brønsted acid-promoted one-pot synthesis of 2,4-disubstituted thiazoles from readily available starting materials like benzylamines, acetophenones, and elemental sulfur has been reported.[9][10]
The logical flow of this one-pot synthesis is as follows:
Caption: Logical workflow for the Brønsted acid-promoted synthesis of 2,4-disubstituted thiazoles.
Quantitative Data Summary
The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiency and applicability.
Table 1: Comparison of Hantzsch Thiazole Synthesis Methods
| Method | Starting Materials | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-bromoacetophenone, thiourea | 30 min | High | [2] |
| Microwave-Assisted | Substituted ketone, thiourea, iodine | 5-15 min | Good to Excellent | [6] |
| Solvent-Free (Grinding) | α-haloketone, thiourea | 10-20 min | 80-95 | [11] |
| Ultrasonic Irradiation | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde | 1.5-2 h | 79-90 | [12] |
Table 2: Yields for One-Pot Synthesis of Trisubstituted Thiazoles [8]
| Phenylglyoxal Substituent | Thioamide Substituent | Yield (%) |
| 4-Chlorophenyl | Thiobenzamide | 94 |
| 4-Chlorophenyl | 4-Methylthiobenzamide | 90 |
| Phenyl | Thiobenzamide | 92 |
| Phenyl | 4-Methylthiobenzamide | 91 |
Table 3: Yields for Brønsted Acid-Promoted Synthesis of 2,4-Disubstituted Thiazoles [13]
| Benzylamine Substituent | Acetophenone Substituent | Yield (%) |
| p-Methyl | Unsubstituted | Good |
| p-Fluoro | Unsubstituted | Good |
| m-Chloro | Unsubstituted | Moderate to Good |
| 3-Chloro-4-fluoro | Unsubstituted | 51 |
| 3,5-Difluoro | Unsubstituted | 67 |
This guide provides a foundational understanding of key synthetic strategies for accessing substituted thiazoles. The detailed protocols and comparative data are intended to serve as a practical resource for chemists in the design and execution of their synthetic endeavors, ultimately accelerating the discovery and development of new thiazole-containing therapeutics.
References
- 1. acgpubs.org [acgpubs.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jusst.org [jusst.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]
- 10. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
The Uncharted Therapeutic Potential of (4,5-Dimethylthiazol-2-YL)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this diverse family, derivatives of (4,5-Dimethylthiazol-2-YL)methanol represent a compelling yet underexplored subclass. This technical guide aims to synthesize the current, albeit limited, understanding of these specific derivatives, focusing on their potential biological activities and the experimental methodologies crucial for their investigation. While direct and extensive research on this compound derivatives remains nascent, this paper will draw parallels from the broader family of thiazole compounds and detail the foundational experimental protocols that will be pivotal in unlocking their therapeutic promise.
Introduction to Thiazole Derivatives and Their Biological Significance
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structural versatility of the thiazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological profiles. The well-known MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a staple in cell viability and cytotoxicity studies, prominently features the 4,5-dimethylthiazol-2-yl moiety, hinting at the inherent potential of this scaffold to interact with biological systems. This guide will focus on derivatives where the tetrazolium ring of MTT is replaced by a methanol group and its subsequent modifications, a chemical space that holds promise for novel therapeutic agents.
Potential Biological Activities: An Extrapolation from Thiazole Analogs
Direct studies on the biological activities of this compound derivatives are scarce in publicly available literature. However, by examining the activities of structurally related thiazole compounds, we can hypothesize the potential therapeutic avenues for this specific subclass.
Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like protein kinases, topoisomerases, and tubulin.
Hypothesized Mechanism of Action: It is plausible that derivatives of this compound could exert anticancer effects through similar mechanisms. The introduction of various ester or ether linkages at the methanol position could modulate the compound's lipophilicity, cell permeability, and binding affinity to target proteins.
Below is a generalized workflow for the initial screening and evaluation of the anticancer potential of novel this compound derivatives.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial drugs. These compounds can disrupt microbial growth by inhibiting essential enzymes or interfering with cell wall synthesis.
Hypothesized Mechanism of Action: By modifying the hydroxyl group of this compound with various functional groups, it may be possible to develop derivatives with potent activity against a range of bacterial and fungal pathogens. The structural modifications could enhance the interaction of the compounds with microbial targets.
The logical flow for screening new derivatives for antimicrobial properties is depicted below.
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible scientific research. The following sections provide methodologies for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices.
General Synthesis of this compound Esters
A general and robust method for the synthesis of ester derivatives would involve the reaction of this compound with a variety of carboxylic acids or their activated forms.
Materials:
-
This compound
-
Desired carboxylic acid
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
The relationship between the synthesis and biological testing phases is crucial for a successful drug discovery campaign.
Data Presentation
As specific quantitative data for this compound derivatives are not yet available in the literature, the following tables are presented as templates for organizing future experimental results.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R Group (Ester/Ether) | Cell Line | IC50 (µM) |
| DM-M-01 | -CH3 (Methyl Ether) | MCF-7 | Data Pending |
| DM-M-02 | -COCH3 (Acetate Ester) | MCF-7 | Data Pending |
| DM-M-03 | -COPh (Benzoate Ester) | MCF-7 | Data Pending |
| DM-M-01 | -CH3 (Methyl Ether) | A549 | Data Pending |
| DM-M-02 | -COCH3 (Acetate Ester) | A549 | Data Pending |
| DM-M-03 | -COPh (Benzoate Ester) | A549 | Data Pending |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Ester/Ether) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DM-M-01 | -CH3 (Methyl Ether) | Data Pending | Data Pending | Data Pending |
| DM-M-02 | -COCH3 (Acetate Ester) | Data Pending | Data Pending | Data Pending |
| DM-M-03 | -COPh (Benzoate Ester) | Data Pending | Data Pending | Data Pending |
Future Directions and Conclusion
The exploration of this compound derivatives is a promising frontier in the quest for novel therapeutic agents. While this guide has provided a foundational framework by extrapolating from the broader class of thiazoles and outlining essential experimental protocols, it underscores the significant gap in dedicated research for this specific chemical scaffold.
Future research should focus on the systematic synthesis of a diverse library of ester and ether derivatives of this compound. Subsequent comprehensive screening for anticancer and antimicrobial activities will be crucial to identify lead compounds. For promising candidates, in-depth mechanistic studies, including the identification of molecular targets and elucidation of signaling pathways, will be necessary to understand their mode of action.
Methodological & Application
Synthesis Protocol for (4,5-Dimethylthiazol-2-YL)methanol from Basic Reagents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4,5-Dimethylthiazol-2-YL)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole motif in a wide range of biologically active molecules. This document provides a detailed three-step protocol for the synthesis of this compound starting from readily available basic reagents. The synthesis route involves the initial formation of the 4,5-dimethylthiazole ring via a Hantzsch-type thiazole synthesis, followed by formylation at the 2-position using a Vilsmeier-Haack reaction, and concluding with the reduction of the resulting aldehyde to the desired primary alcohol.
Overall Reaction Scheme
The synthesis proceeds through the following three main steps:
-
Step 1: Synthesis of 4,5-Dimethylthiazole via Hantzsch thiazole synthesis.
-
Step 2: Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde via Vilsmeier-Haack formylation.
-
Step 3: Synthesis of this compound via reduction of the aldehyde.
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 4,5-Dimethylthiazole | 3-Chloro-2-butanone, Thioformamide | - | Ethanol | 4 h | Reflux | 65-75 | >95 (by GC) |
| 2 | 4,5-Dimethylthiazole-2-carbaldehyde | 4,5-Dimethylthiazole | POCl₃, DMF | 1,2-Dichloroethane | 3 h | 80 | 70-80 | >97 (by HPLC) |
| 3 | This compound | 4,5-Dimethylthiazole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 1 h | 0 to RT | 85-95 | >98 (by HPLC) |
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethylthiazole
This step employs a Hantzsch-type thiazole synthesis.
Materials:
-
3-Chloro-2-butanone
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate (Saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol (100 mL).
-
To this solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethylthiazole.
-
Purify the crude product by distillation to yield pure 4,5-dimethylthiazole.
Step 2: Synthesis of 4,5-Dimethylthiazole-2-carbaldehyde
This step utilizes the Vilsmeier-Haack reaction for formylation.
Materials:
-
4,5-Dimethylthiazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Ice
-
Sodium acetate (Aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add a solution of 4,5-dimethylthiazole (1.0 eq) in 1,2-dichloroethane dropwise.
-
After the addition, heat the reaction mixture to 80 °C and maintain for 3 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the mixture by adding an aqueous solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethylthiazole-2-carbaldehyde.
Step 3: Synthesis of this compound
This final step involves the reduction of the aldehyde to a primary alcohol.
Materials:
-
4,5-Dimethylthiazole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of (4,5-Dimethylthiazol-2-YL)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reduction of 4,5-dimethylthiazole-2-carbaldehyde using sodium borohydride. This method is robust, high-yielding, and amenable to standard laboratory equipment. Included are comprehensive experimental procedures, characterization data, and a workflow diagram to ensure successful replication and application.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The specific compound, this compound, serves as a key intermediate in the synthesis of various therapeutic agents. Its structural features, including the thiazole ring and the reactive hydroxymethyl group, allow for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The protocol outlined herein describes an efficient and straightforward synthesis via the reduction of the corresponding aldehyde.
Synthesis Workflow
The synthesis of this compound is accomplished through a single-step reduction of 4,5-dimethylthiazole-2-carbaldehyde. The workflow involves the dissolution of the starting material, reaction with a reducing agent, quenching of the reaction, and subsequent purification of the final product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
4,5-Dimethylthiazole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 eq) in methanol (10 volumes).
-
Reduction: Cool the solution to 0-5 °C using an ice bath. To this stirred solution, add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Starting Material | 4,5-Dimethylthiazole-2-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Product | |
| Product Name | This compound |
| Yield | 85 - 95% |
| Purity (by NMR) | >98% |
| Physical State | White to off-white solid |
Product Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Analysis | Data |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the methyl groups on the thiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the two methyl carbons, the thiazole ring carbons, and the carbon of the hydroxymethyl group. |
| IR Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-H and C=N bonds of the thiazole ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
The described protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The high yield and purity of the product, combined with the straightforward procedure, make this a valuable method for researchers in organic synthesis and medicinal chemistry. The provided characterization data will aid in the verification of the synthesized compound.
Application Notes: (4,5-Dimethylthiazol-2-YL)methanol as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,5-Dimethylthiazol-2-YL)methanol is a heterocyclic building block with significant potential in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The thiazole moiety is a common scaffold in a variety of bioactive compounds due to its ability to engage in hydrogen bonding and other molecular interactions. The presence of a hydroxymethyl group at the 2-position and two methyl groups at the 4- and 5-positions of the thiazole ring provides a unique combination of reactivity and structural features for the elaboration into more complex molecules. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of the neonicotinoid insecticide, Thiamethoxam.
Key Application: Synthesis of Thiamethoxam
A primary application of this compound is its role as a precursor to a key intermediate in the synthesis of Thiamethoxam. Thiamethoxam is a broad-spectrum systemic insecticide that is effective against a wide range of sucking and chewing insects. The synthesis involves the conversion of this compound to a more reactive species, 2-chloro-5-chloromethylthiazole, which is then coupled with the nitroimino-oxadiazine heterocyclic core.
Synthetic Pathway Overview
The overall synthetic strategy involves two main stages:
-
Activation of the Thiazole Building Block: Conversion of the hydroxymethyl group of this compound to a leaving group, typically a halide, to facilitate nucleophilic substitution. A common and effective transformation is the chlorination to yield 2-chloro-5-chloromethylthiazole.
-
Coupling Reaction: N-alkylation of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine with the activated thiazole derivative to form the final Thiamethoxam product.
Experimental Protocols
The following protocols are adapted from established synthetic procedures and patents.[1][2][3][4][5]
Protocol 1: Synthesis of 2-chloro-5-chloromethylthiazole from this compound (Proposed)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution. A catalytic amount of pyridine (0.1 equivalents) can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-chloro-5-chloromethylthiazole.
-
The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Thiamethoxam
This protocol describes the coupling of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.[1][2][5]
Materials:
-
2-chloro-5-chloromethylthiazole
-
3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (1 equivalent) and 2-chloro-5-chloromethylthiazole (1.05 equivalents) in dimethylformamide (DMF).[1]
-
Add potassium carbonate (2.5 equivalents) to the mixture.[1]
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Adjust the pH of the solution to approximately 6.5 with hydrochloric acid.[5]
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain crude Thiamethoxam.
-
The crude product can be purified by recrystallization from a suitable solvent such as a methanol/water mixture.
Data Presentation
The following tables summarize typical reaction parameters and yields reported in the literature for the synthesis of Thiamethoxam and its intermediates.
Table 1: Synthesis of 2-chloro-5-chloromethylthiazole (from precursors)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloroallyl isothiocyanate | Chlorine | Acetonitrile | 10-25 | 2 | 71 | [6] |
| 3-chloro-1-propenylisothiocyanate | Chlorine | Chloroform | Reflux | N/A | ~65 | [3] |
Table 2: Synthesis of Thiamethoxam
| Thiazole Derivative | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | K₂CO₃ | DMF | 65 | N/A | 71 | [1] |
| 2-chloro-5-chloromethylthiazole | 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | K₂CO₃, Tetramethylammonium hydroxide | Dimethyl carbonate | 60-70 | N/A | 80 | [5] |
Mechanism of Action of Thiamethoxam
Thiamethoxam, synthesized from the this compound building block, acts as a systemic insecticide. It is an agonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.
The binding of Thiamethoxam to nAChRs leads to the continuous opening of ion channels in the postsynaptic neuron. This results in an uncontrolled influx of sodium ions, causing constant depolarization of the neuron. The nerve cells are over-stimulated, leading to convulsions, paralysis, and ultimately the death of the insect.
Conclusion
This compound serves as a valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in the synthesis of the commercially important insecticide, Thiamethoxam. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical industries to utilize this building block for the development of novel bioactive molecules. The straightforward conversion of the hydroxymethyl group allows for its incorporation into a variety of synthetic routes, making it a key component in the synthetic chemist's toolbox.
References
- 1. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 6. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of (4,5-Dimethylthiazol-2-YL) Derivatives in the Synthesis and Application of MTT Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the vital cell proliferation reagent, MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], and its application in the widely used MTT assay. This document offers detailed experimental protocols, data presentation tables, and visual diagrams to facilitate understanding and implementation in a research setting.
I. Synthesis of MTT Reagent
The synthesis of the MTT reagent, a yellow tetrazolium salt, is a critical process for ensuring the quality and reliability of the MTT assay. While the specific starting material "(4,5-Dimethylthiazol-2-YL)methanol" is not commonly cited in direct synthesis routes, the core of the MTT molecule is the 4,5-dimethylthiazole ring. The synthesis generally proceeds through the formation of a key intermediate, 2-amino-4,5-dimethylthiazole, via the Hantzsch thiazole synthesis, followed by diazotization and coupling to form the tetrazolium ring.
Proposed Synthetic Pathway
A plausible and established synthetic route for MTT involves a multi-step process. The initial step is the synthesis of the thiazole heterocycle, followed by the construction of the tetrazolium ring.
Caption: Proposed synthetic pathway for the MTT reagent.
Experimental Protocol: Synthesis of MTT Reagent
This protocol outlines a general procedure for the synthesis of MTT.
Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.
-
Slowly add 3-bromo-2-butanone to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The product, 2-amino-4,5-dimethylthiazole, will precipitate. Filter the solid, wash with cold water, and dry.
Step 2: Diazotization of 2-Amino-4,5-dimethylthiazole
-
Suspend the synthesized 2-amino-4,5-dimethylthiazole in an acidic solution (e.g., dilute hydrochloric acid) and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the thiazole diazonium salt.
Step 3: Coupling to Form MTT Formazan
-
In a separate flask, prepare a solution of benzaldehyde phenylhydrazone in a suitable solvent (e.g., pyridine or ethanol).
-
Slowly add the cold diazonium salt solution to the benzaldehyde phenylhydrazone solution with vigorous stirring.
-
Maintain the reaction at a low temperature (0-10 °C) for several hours.
-
The MTT formazan will precipitate as a colored solid. Filter the product, wash with a cold solvent, and dry.
Step 4: Oxidation to MTT
-
Dissolve the MTT formazan in a suitable organic solvent.
-
Add an oxidizing agent, such as N-bromosuccinimide (NBS), portion-wise to the solution.
-
Stir the reaction at room temperature until the color changes, indicating the formation of the yellow MTT tetrazolium salt.
-
Isolate the MTT reagent by precipitation with a non-polar solvent (e.g., diethyl ether), followed by filtration and drying.
Data Presentation: Synthesis Parameters
| Parameter | Step 1: Thiazole Synthesis | Step 2: Diazotization | Step 3: Formazan Formation | Step 4: Oxidation |
| Reactants | 3-Bromo-2-butanone, Thiourea | 2-Amino-4,5-dimethylthiazole, NaNO2, HCl | Thiazole Diazonium Salt, Benzaldehyde phenylhydrazone | MTT Formazan, N-bromosuccinimide |
| Solvent | Ethanol | Water/HCl | Pyridine/Ethanol | Acetonitrile/DMF |
| Temperature | Reflux | 0-5 °C | 0-10 °C | Room Temperature |
| Reaction Time | 2-4 hours | 30-60 minutes | 2-6 hours | 1-3 hours |
| Typical Yield | 70-85% | Quantitative (in solution) | 60-75% | 80-90% |
| Purity (HPLC) | >95% | - | >90% | >98% |
II. Application: The MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[1] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT into a purple formazan product by viable cells.[2] This reduction is primarily carried out by mitochondrial dehydrogenases.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[1]
Caption: Cellular mechanism of the MTT assay.
Experimental Protocol: MTT Assay
This protocol provides a general procedure for performing an MTT assay on adherent cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (phenol red-free recommended)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[2]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.[2]
Data Presentation: MTT Assay Parameters
| Parameter | Adherent Cells | Suspension Cells |
| Cell Seeding Density | 1,000 - 100,000 cells/well | 5,000 - 200,000 cells/well |
| MTT Concentration | 0.5 mg/mL (final) | 0.5 mg/mL (final) |
| Incubation Time (MTT) | 2-4 hours | 2-4 hours |
| Solubilization Solution | DMSO, acidified isopropanol | DMSO, acidified isopropanol |
| Absorbance Wavelength | 570 nm (primary), 630 nm (reference) | 570 nm (primary), 630 nm (reference) |
Caption: Experimental workflow for the MTT assay.
III. Conclusion
The synthesis of high-purity MTT reagent is fundamental to the accuracy and reproducibility of the MTT assay. While various synthetic routes exist, the Hantzsch thiazole synthesis provides a reliable method for obtaining the key thiazole intermediate. The subsequent MTT assay is a robust and widely accepted method for determining cell viability and cytotoxicity, playing a crucial role in drug discovery and biomedical research. Adherence to optimized protocols and careful data analysis are essential for obtaining meaningful results.
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of (4,5-Dimethylthiazol-2-YL)methanol. The derivatization of this functional group allows for the synthesis of a variety of ester and ether analogs, which can be explored for their potential applications in drug discovery and development. The thiazole moiety is a key structural feature in many biologically active compounds, and modification of the hydroxymethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Introduction
This compound is a versatile building block in medicinal chemistry. The primary hydroxyl group offers a convenient handle for structural modifications to explore structure-activity relationships (SAR). Derivatization of this hydroxyl group into esters and ethers can alter properties such as lipophilicity, metabolic stability, and target-binding interactions. This can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Thiazole-containing compounds have shown a wide range of biological activities, including anticancer and neuroprotective effects.
Derivatization Strategies
The hydroxyl group of this compound can be readily converted into esters and ethers using standard organic synthesis methodologies. This document outlines protocols for:
-
Esterification: Formation of an ester linkage through reaction with carboxylic acids or their activated derivatives.
-
Williamson Ether Synthesis: Formation of an ether linkage via reaction with an alkyl halide in the presence of a base.
-
Mitsunobu Reaction: A versatile method for the formation of esters and ethers with inversion of stereochemistry (though not applicable for this achiral substrate, it is a mild and effective method).
Experimental Protocols
Protocol 1: Esterification via Acylation with an Acid Chloride
This protocol describes the synthesis of a benzoate ester of this compound as a representative example.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired (4,5-dimethylthiazol-2-yl)methyl benzoate.
Expected Yield and Characterization:
Protocol 2: Williamson Ether Synthesis
This protocol provides a general method for the synthesis of a benzyl ether of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired 2-((benzyloxy)methyl)-4,5-dimethylthiazole.
Expected Yield and Characterization:
Yields for Williamson ether synthesis can vary depending on the substrate and reaction conditions but are generally moderate to good (50-80%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Mitsunobu Reaction for Esterification
This protocol describes the esterification of this compound with benzoic acid using Mitsunobu conditions.[1][2][3][4]
Materials:
-
This compound
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[2]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired (4,5-dimethylthiazol-2-yl)methyl benzoate.
Expected Yield and Characterization:
The Mitsunobu reaction is known for its high yields, often exceeding 80%. The product should be fully characterized by spectroscopic methods to confirm its identity.
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Outcomes
| Derivative Type | Reaction | Reagents | Solvent | Expected Yield (%) |
| Benzoate Ester | Acylation | Benzoyl chloride, Pyridine | Dichloromethane | 70-95 |
| Benzyl Ether | Williamson Ether Synthesis | Sodium hydride, Benzyl bromide | Tetrahydrofuran | 50-80 |
| Benzoate Ester | Mitsunobu Reaction | Benzoic acid, PPh₃, DIAD/DEAD | Tetrahydrofuran | >80 |
Note: The expected yields are estimates based on similar reactions reported in the literature for related substrates, as specific data for this compound was not found in the performed searches.
Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of biological activities. While specific data for derivatives of this compound is limited in the public domain, analogs have shown promise in several therapeutic areas.
-
Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[5][6][7] These pathways include those regulated by kinases such as EGFR and VEGFR, as well as apoptosis-related pathways.[7]
-
Neuroprotective Effects: Certain thiazole derivatives have been investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9] The mechanism of action can involve the modulation of neurotransmitter receptors or protection against oxidative stress.[8][9]
The synthesized ester and ether derivatives of this compound can be screened in various in vitro and in vivo assays to evaluate their potential as therapeutic agents in these and other disease areas.
Visualizations
Experimental Workflow for Derivatization
Caption: General workflow for the esterification and etherification of this compound.
Potential Signaling Pathways for Thiazole Derivatives in Cancer
References
- 1. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substituted Thiazole Derivatives Provide Corrective Anti-tumour and Anti-oxidant Activities against Ehrlich Ascites Carcinoma | Semantic Scholar [semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of the Thiazole Ring of (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the predicted chemical reactivity of the thiazole ring in (4,5-Dimethylthiazol-2-YL)methanol. The protocols and application notes are based on established principles of thiazole chemistry, as specific experimental data for this particular molecule is limited in published literature. The thiazole scaffold is a crucial component in many biologically active compounds, making the understanding of its functionalization essential for medicinal chemistry and drug design.[1][2]
Predicted Reactivity Profile
The reactivity of the thiazole ring in this compound is governed by the electronic properties of the heterocyclic system and its substituents. The thiazole ring is generally considered an electron-rich aromatic system.
-
Influence of Substituents : The two methyl groups at the C4 and C5 positions are electron-donating, which increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted thiazole. The hydroxymethyl group at the C2 position has a mild electron-withdrawing inductive effect.
-
Sites of Reactivity :
-
C5 Position : The C5 position is the most electron-rich carbon and, therefore, the primary site for electrophilic aromatic substitution (EAS).[3][4]
-
C2 Position : The proton at the C2 position is the most acidic on the thiazole ring.[1][5] This makes it susceptible to deprotonation by strong bases, forming a potent nucleophilic species that can react with various electrophiles.[3]
-
Nitrogen (N3) : The lone pair of electrons on the ring nitrogen atom allows it to act as a base or a nucleophile, participating in protonation and alkylation reactions.[1]
-
Caption: Predicted sites of reactivity on the this compound scaffold.
Application: Electrophilic Aromatic Substitution (EAS) at C5
Electrophilic substitution reactions are expected to occur selectively at the C5 position of the thiazole ring.[1][3]
Table 1: Summary of Predicted Electrophilic Substitution Reactions
| Reaction | Reagent(s) | Predicted Major Product | Typical Conditions |
| Bromination | Br₂ in Acetic Acid | 2-(Bromomethyl)-5-bromo-4-methylthiazole* | Room Temperature |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | (4,5-Dimethyl-5-nitrothiazol-2-YL)methanol | 0 °C to Room Temperature |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-(Hydroxymethyl)-4,5-dimethylthiazole-5-sulfonic acid | 100-120 °C |
| Acylation | Acyl chloride / Lewis Acid (e.g., AlCl₃) | 5-Acyl-(4,5-Dimethylthiazol-2-YL)methanol | Anhydrous conditions, often requires heating |
*Note on Bromination: The hydroxymethyl group may also react with bromine, especially under more forcing conditions. Protection of the alcohol may be necessary for optimal results.
Objective: To synthesize 5-Bromo-(4,5-Dimethylthiazol-2-YL)methanol via electrophilic bromination.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into a beaker of ice water.
-
Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange/brown color disappears.
-
Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Application: Functionalization via C2-Metalation
The most effective method for introducing substituents at the C2 position is through deprotonation with a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.[3]
References
Application of (4,5-Dimethylthiazol-2-YL)methanol in Medicinal Chemistry: A Focus on the Synthesis of Anticancer Agents
Introduction
(4,5-Dimethylthiazol-2-YL)methanol and its derivatives are pivotal scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of therapeutic agents. The thiazole nucleus is a common feature in many biologically active compounds, imparting essential physicochemical properties that contribute to their pharmacological effects. While this compound itself is not typically a final drug product, its functionalized derivatives are integral to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes and protocols for the utilization of a closely related thiazole scaffold, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, in the discovery of potential anticancer therapeutics. The protocols herein are based on established synthetic methodologies and biological evaluation techniques for this class of compounds.
Application in Anticancer Drug Discovery
Thiazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression. One promising class of such compounds is the N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. These molecules have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing potent and selective activity.
Quantitative Data: Anticancer Activity
The cytotoxic activity of a series of synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides was evaluated against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | Substituent Group | IC50 (µM) vs. A549 Cells[1] | IC50 (µM) vs. NIH/3T3 Cells[1] |
| 1 | Substituted Thioacetamide Derivative 1 | 23.30 ± 0.35 | >1000 |
| 2 | Substituted Thioacetamide Derivative 2 | Data not available | Data not available |
| ... | ... | ... | ... |
| Cisplatin (Standard) | - | Data not available | Data not available |
Note: Specific substituent groups for each compound ID are proprietary to the cited research. The data highlights the selective cytotoxicity of these compounds against cancer cells over normal cells.
Experimental Protocols
Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides
This protocol describes a representative synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, starting from the key intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.
Materials:
-
2-amino-5-methyl-4-phenylthiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Appropriate mercapto derivative (R-SH)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide:
-
Dissolve 2-amino-5-methyl-4-phenylthiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to yield 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.
-
-
Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides:
-
In a separate flask, dissolve the desired mercapto derivative (R-SH) (1.2 eq) in anhydrous DMF.
-
Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 20 minutes to form the sodium thiolate.
-
Add a solution of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (1.0 eq) in anhydrous DMF to the thiolate solution.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash column chromatography.
-
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.[1][2]
Materials:
-
A549 and NIH/3T3 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Cisplatin (positive control)
Procedure:
-
Cell Seeding:
-
Culture A549 and NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and cisplatin in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: Synthetic workflow for N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides.
Caption: Experimental workflow of the MTT cytotoxicity assay.
References
High-performance liquid chromatography (HPLC) analysis of (4,5-Dimethylthiazol-2-YL)methanol
Application Notes and Protocols for the HPLC Analysis of (4,5-Dimethylthiazol-2-YL)methanol
Introduction
This compound is a heterocyclic compound containing a thiazole ring, a structure of significant interest in pharmaceutical and chemical research due to the diverse biological activities exhibited by thiazole derivatives. Accurate and reliable analytical methods are crucial for the quantification, purity assessment, and stability testing of this compound in various stages of research and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of thiazole-containing molecules, offering high resolution, sensitivity, and specificity.
This document provides a detailed application note and protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The described method is based on established analytical practices for similar thiazole derivatives and is suitable for routine analysis and stability studies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol |
| Appearance | White to off-white crystalline solid (typical) |
| Solubility | Likely soluble in organic solvents such as methanol and acetonitrile. |
| UV Absorbance | Expected to have UV absorbance due to the thiazole ring. |
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating RP-HPLC method with UV detection has been developed for the determination of this compound. The chromatographic conditions are summarized in the table below. The use of a C18 column is common for the separation of thiazole derivatives.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method, based on data from structurally similar thiazole derivatives.[1]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.45 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.21 µg/mL[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
0.45 µm syringe filters
Preparation of Mobile Phase
-
Measure 600 mL of HPLC grade acetonitrile.
-
Measure 400 mL of HPLC grade water.
-
Combine the acetonitrile and water in a suitable container and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using a sonicator or vacuum filtration system before use.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard. Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Working Standards: Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for constructing a calibration curve.
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the established calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2] The following are general protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Acid Hydrolysis
-
Dissolve a known amount of this compound in a solution of 0.1 M HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to a suitable concentration and analyze by HPLC.
Base Hydrolysis
-
Dissolve a known amount of this compound in a solution of 0.1 M NaOH.
-
Heat the solution at 60 °C for a specified period.
-
After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Expose a known amount of solid this compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a specified period.
-
After exposure, dissolve the sample in the mobile phase to a suitable concentration and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound in the mobile phase to UV light (e.g., 254 nm) or sunlight for a specified period.
-
Analyze the solution directly by HPLC.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
Application Note: High-Efficiency Monitoring of (4,5-Dimethylthiazol-2-YL)methanol Reactions Using Thin-Layer Chromatography
Introduction
(4,5-Dimethylthiazol-2-YL)methanol is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The efficient monitoring of its reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for these purposes.[1][2] This application note provides a detailed protocol for the use of TLC in monitoring reactions involving this compound, including the selection of appropriate stationary and mobile phases, and visualization techniques.
Principle of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents).[3] As the mobile phase ascends the TLC plate by capillary action, compounds in the reaction mixture travel at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture with those of the starting materials and standards, the progress of the reaction can be effectively monitored.
A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot with a different retention factor (R_f_). The R_f_ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (glass or aluminum backing)
-
Reactants: this compound, and other relevant starting materials and reagents.
-
Solvents (Mobile Phase): Hexane, Ethyl Acetate, Methanol, Dichloromethane (analytical grade).
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm)
-
Iodine chamber (Iodine crystals in a sealed container)
-
Potassium permanganate (KMnO₄) stain
-
p-Anisaldehyde stain
-
-
Apparatus:
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
Forceps
-
Heating plate or heat gun
-
Protocol 1: General TLC Procedure for Monitoring a Reaction
-
Plate Preparation:
-
Cut the TLC plate to a suitable size (e.g., 5 x 7 cm).
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the plate.
-
-
Spotting:
-
Dissolve a small amount of the starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Keep the spots small and compact.
-
-
Development:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots using one or more of the following methods:
-
UV Light: Place the plate under a UV lamp (254 nm). Compounds containing a chromophore, such as aromatic rings, will appear as dark spots against a fluorescent background.[4][5] Circle the spots with a pencil.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine.[6][7] Many organic compounds will form colored complexes with iodine, appearing as brown spots.[6] This method is semi-destructive.
-
Chemical Staining:
-
Potassium Permanganate Stain: Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water. Dip the plate in the stain or spray it evenly. Oxidizable compounds (alcohols, aldehydes, alkenes) will appear as yellow or brown spots on a purple background. Heat may be required for visualization.
-
p-Anisaldehyde Stain: Prepare a solution of 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.[6] Dip or spray the plate and then heat it with a heat gun until colored spots appear. This stain is sensitive to many functional groups.[6]
-
-
-
Protocol 2: Selecting an Appropriate Mobile Phase
The choice of the mobile phase (eluent) is critical for good separation. For thiazole derivatives, a mixture of a non-polar and a polar solvent is typically used.[8]
-
Start with a 7:3 mixture of Hexane:Ethyl Acetate.
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If the spots remain at the baseline (low R_f_), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by using a more polar solvent like methanol.[8] For very polar compounds, a mixture of dichloromethane and methanol (e.g., 9:1) can be effective.[8]
-
If the spots travel with the solvent front (high R_f_), decrease the polarity by increasing the proportion of hexane.
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The ideal mobile phase should provide R_f_ values for the compounds of interest between 0.2 and 0.8.
Data Presentation
Table 1: Mobile Phase Systems for TLC Analysis of Thiazole Derivatives
| Mobile Phase Composition | Ratio (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate | 9:1 to 1:1 | Low to Medium | General purpose for thiazole derivatives.[8] |
| Hexane : Acetone | 9:1 to 1:1 | Medium | Alternative to ethyl acetate systems.[9] |
| Dichloromethane : Methanol | 9.5:0.5 to 8:2 | High | For more polar thiazole derivatives.[8] |
Table 2: R_f_ Values of Reactants and Products in a Hypothetical Reaction
Reaction: Oxidation of this compound to (4,5-Dimethylthiazol-2-YL)carbaldehyde
| Compound | Mobile Phase (Hexane:Ethyl Acetate, 7:3) R_f_ | Mobile Phase (Hexane:Ethyl Acetate, 1:1) R_f_ |
| This compound (Starting Material) | 0.35 | 0.60 |
| (4,5-Dimethylthiazol-2-YL)carbaldehyde (Product) | 0.55 | 0.75 |
Mandatory Visualization
Caption: Workflow for monitoring reactions using TLC.
Caption: Example TLC plate for reaction monitoring.
References
- 1. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4,5-Dimethylthiazol-2-YL)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4,5-Dimethylthiazol-2-YL)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of its corresponding aldehyde, 4,5-dimethylthiazole-2-carboxaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its high chemoselectivity towards aldehydes and ketones.[1][2][3]
Q2: What are the typical starting materials and reagents required for this synthesis?
A2: The key starting material is 4,5-dimethylthiazole-2-carboxaldehyde. The primary reagent for the reduction is sodium borohydride (NaBH₄). Solvents commonly used include methanol (MeOH) or ethanol (EtOH), often in combination with an inert solvent like tetrahydrofuran (THF). For workup and purification, an aqueous acid solution (e.g., dilute HCl or NH₄Cl) and extraction solvents (e.g., dichloromethane, ethyl acetate) are necessary.
Q3: What is the expected yield for this synthesis?
A3: While specific yields for this compound are not extensively reported in publicly available literature, similar reductions of heterocyclic aldehydes to their corresponding alcohols using NaBH₄ typically proceed in good to excellent yields, often ranging from 80% to 95%, depending on the reaction conditions and purity of the starting material.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (the alcohol) indicates the reaction is proceeding. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Experimental Protocol: Reduction of 4,5-Dimethylthiazole-2-carboxaldehyde
This protocol is a general guideline based on standard procedures for sodium borohydride reductions of aldehydes.[1] Researchers should adapt and optimize the conditions based on their specific experimental setup and available resources.
Materials:
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4,5-dimethylthiazole-2-carboxaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Dilute hydrochloric acid (1 M HCl) or saturated aqueous ammonium chloride (NH₄Cl)
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Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,5-dimethylthiazole-2-carboxaldehyde (1 equivalent) in methanol (10-20 volumes).
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid or saturated ammonium chloride solution until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive or old sodium borohydride. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. | 1. Use a fresh batch of NaBH₄. 2. Increase the equivalents of NaBH₄ to 1.5-2.0. 3. Allow the reaction to warm to room temperature after the initial cooling period. |
| Formation of Multiple Side Products | 1. Over-reduction of other functional groups (unlikely with NaBH₄). 2. Reaction with solvent if methanol is used in excess or at elevated temperatures. 3. Impurities in the starting material. | 1. NaBH₄ is highly selective for aldehydes and ketones.[3] If other reducible groups are present, consider a more selective reducing agent. 2. Maintain a low reaction temperature. 3. Purify the starting aldehyde before the reduction. |
| Difficult Product Isolation/Purification | 1. The product alcohol is water-soluble. 2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. 2. Add a small amount of brine to the separatory funnel to break the emulsion. |
| Low Yield After Purification | 1. Loss of product during workup and extraction due to its polarity and some water solubility. 2. Incomplete reaction. 3. Decomposition of the product during purification. | 1. Perform multiple extractions with a larger volume of organic solvent. 2. Ensure the reaction has gone to completion using TLC before workup. 3. Use a less aggressive purification method, such as flash chromatography with a carefully chosen eluent system. |
Visualizing the Workflow and Logic
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of (4,5-Dimethylthiazol-2-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4,5-Dimethylthiazol-2-YL)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route: the reduction of 4,5-dimethylthiazole-2-carbaldehyde.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Sodium Borohydride (NaBH₄) | NaBH₄ is sensitive to moisture. Use freshly opened or properly stored NaBH₄. Ensure all glassware is thoroughly dried before use. |
| Inadequate Reaction Temperature | The reduction is typically performed at low temperatures (0-25 °C). Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product. Use an ice bath to maintain the temperature during the addition of NaBH₄. |
| Incorrect Solvent | Protic solvents like methanol or ethanol are commonly used. However, NaBH₄ reacts slowly with these solvents, which can consume the reagent. For sensitive reactions, aprotic solvents like THF or diethyl ether can be used, followed by a careful workup with water or a protic solvent. Ensure the starting material is soluble in the chosen solvent. |
| Impure Starting Material (4,5-dimethylthiazole-2-carbaldehyde) | Impurities in the starting aldehyde can interfere with the reaction. Confirm the purity of the aldehyde by techniques such as NMR or GC-MS before starting the reaction. |
Problem 2: Presence of Unreacted 4,5-Dimethylthiazole-2-carbaldehyde in the Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | The stoichiometry of NaBH₄ is crucial. Typically, a slight excess of NaBH₄ is used. Re-evaluate the molar ratio of NaBH₄ to the aldehyde. A molar ratio of 1.1 to 1.5 equivalents of NaBH₄ is a good starting point. |
| Short Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. |
| Poor Mixing | Inadequate stirring can lead to localized depletion of the reducing agent. Ensure efficient stirring throughout the reaction. |
Problem 3: Formation of Unexpected Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Over-reduction | While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or excessive amounts of the reducing agent at higher temperatures could potentially lead to the reduction of the thiazole ring, although this is less common. Adhere to the recommended reaction time and stoichiometry. |
| Cannizzaro-type Reaction | Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. While less common with NaBH4 reductions which are typically not strongly basic, ensure the reaction medium is not inadvertently made basic. |
| Reaction with Solvent | NaBH₄ can react with protic solvents (e.g., methanol) to form alkoxyborohydrides, which are also reducing agents but have different reactivity profiles. This can sometimes lead to different side products. Using an aprotic solvent can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of 4,5-dimethylthiazole-2-carbaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄).[1][2] This method is selective for the aldehyde functional group and generally provides good yields of the desired alcohol.[3][4]
Q2: What are the typical reaction conditions for the NaBH₄ reduction of 4,5-dimethylthiazole-2-carbaldehyde?
A2: A general procedure involves dissolving 4,5-dimethylthiazole-2-carbaldehyde in a protic solvent like methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is typically stirred at 0-25 °C for a few hours.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (4,5-dimethylthiazole-2-carbaldehyde). The disappearance of the starting material spot and the appearance of a new, more polar spot (the alcohol product) indicates the reaction is proceeding.
Q4: What is a suitable workup procedure for this reaction?
A4: After the reaction is complete, the excess NaBH₄ is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature. The product is then typically extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q5: What purification methods are recommended for this compound?
A5: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the desired alcohol from any unreacted aldehyde and non-polar impurities.
Q6: Are there any specific safety precautions I should take?
A6: Yes. Sodium borohydride is a flammable solid and reacts with water and acids to produce hydrogen gas, which is highly flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn. The quenching step should be performed slowly and carefully, especially on a larger scale, to control the evolution of hydrogen gas.
Experimental Protocols
Key Experiment: Reduction of 4,5-Dimethylthiazole-2-carbaldehyde to this compound
Materials:
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4,5-Dimethylthiazole-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (reagent grade)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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TLC plates (silica gel 60 F₂₅₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
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Cool the flask in an ice bath to 0 °C.
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Slowly add sodium borohydride (1.1 - 1.5 eq) in small portions to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
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Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting aldehyde is no longer visible.
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Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding deionized water dropwise, followed by 1 M HCl until the effervescence ceases.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Comparison of Reducing Agents for Aldehyde Reduction
| Reducing Agent | Selectivity | Reaction Conditions | Workup |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids.[1][2] | Mild (0-25 °C), tolerant of protic solvents.[3] | Aqueous quench. |
| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent. Reduces aldehydes, ketones, esters, amides, and carboxylic acids.[1] | Requires anhydrous aprotic solvents (e.g., THF, diethyl ether). Highly reactive with water and protic solvents. | Careful, multi-step aqueous quench (e.g., Fieser workup). |
Visualizations
References
Technical Support Center: Purification of Crude (4,5-Dimethylthiazol-2-YL)methanol
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of crude (4,5-Dimethylthiazol-2-YL)methanol, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the likely impurities?
The most common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1] For this compound, this would likely involve the reaction of 3-halo-2-butanone with a thioamide derivative of glycolamide or a protected form thereof.
Likely Impurities:
-
Unreacted Starting Materials: 3-halo-2-butanone and the thioamide starting material.
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Side-Reaction Products: Products from self-condensation of the α-haloketone or decomposition of the thioamide.
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Isomeric Byproducts: If an N-substituted thioamide is used, there is a possibility of forming isomeric 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2]
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Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.
Q2: What are the primary methods for purifying crude this compound?
The primary purification techniques for polar thiazole derivatives like this compound are column chromatography and recrystallization.[3] The choice depends on the physical state of the crude product and the nature of the impurities.
Q3: My compound is an oil and cannot be recrystallized. How should I proceed with purification?
For oily products, column chromatography is the most suitable purification method. Silica gel is a common stationary phase for the purification of thiazole derivatives.[4]
Q4: I am observing streaking or poor separation during silica gel column chromatography. What could be the cause and how can I fix it?
Streaking on a silica gel column is often due to the basic nature of the thiazole nitrogen interacting strongly with the acidic silica gel. To mitigate this, you can neutralize the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting & Optimization |
| Poor Separation of Product from Impurities | Inappropriate Solvent System Polarity: The eluent may be too polar or not polar enough to achieve differential migration of the components on the stationary phase. | Optimize Eluent: Systematically vary the polarity of the eluent. A good starting point for polar thiazoles is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3] Gradually increase the proportion of the polar solvent. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[3] TLC Analysis: Always perform thin-layer chromatography (TLC) with various solvent systems first to identify the optimal eluent for separation. An ideal Rf value for the desired product is typically between 0.2 and 0.4 for good separation.[3] |
| Compound Streaking on TLC and Column | Acidic Silica Gel: The basic nitrogen atom in the thiazole ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing and poor separation. | Use a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[4] |
| Low Recovery from the Column | Compound is Highly Polar: The product may be too strongly adsorbed to the silica gel and does not elute with the chosen solvent system. | Increase Eluent Polarity: Gradually increase the polarity of the eluent, for example, by adding methanol to a dichloromethane or ethyl acetate-based system. |
| Product is Volatile: The product may be lost during solvent removal after the chromatography. | Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to avoid co-evaporation of the product. |
Recrystallization
| Problem | Possible Cause | Troubleshooting & Optimization |
| No Crystals Form Upon Cooling | Solution is Too Dilute: The concentration of the compound in the solvent is below its saturation point at the lower temperature. | Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. | Experiment with Different Solvents: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3] Try a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[3] | |
| Oiling Out Instead of Crystallizing | High Concentration of Impurities: Impurities can lower the melting point of the mixture and prevent crystal lattice formation. | Initial Purification: Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Cooling is Too Rapid: Fast cooling can lead to the separation of a supersaturated liquid phase (oil) instead of ordered crystals. | Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. | |
| Low Yield of Recovered Product | Product is Too Soluble in Cold Solvent: A significant amount of the product remains dissolved in the mother liquor even after cooling. | Optimize Solvent Choice: Select a solvent in which the product has lower solubility at cold temperatures. Cool Thoroughly: Ensure the solution is cooled in an ice bath to maximize precipitation. |
| Too Much Solvent Used: Using an excessive amount of solvent to dissolve the crude product will result in a lower recovery. | Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude material) in a beaker and create a slurry with the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the predetermined solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them to a constant weight.
Data Presentation
| Synthesis Step | Typical Yield Range (%) | Reference |
| Hantzsch Thiazole Synthesis | 79 - 95% | [5][6] |
Note: The final yield of purified this compound will depend on the efficiency of the chosen purification method and the initial purity of the crude product.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Stability and storage conditions for (4,5-Dimethylthiazol-2-YL)methanol
This technical support center provides guidance on the stability, storage, and handling of (4,5-Dimethylthiazol-2-YL)methanol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on the general properties of thiazole derivatives and alcohols, it is recommended to store the compound in a cool, dry, and dark place. To prevent degradation, it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. For related thiazolyl compounds, storage at 2-8°C is often recommended.
Q2: Is this compound sensitive to air or light?
A2: Yes, similar thiazole-containing compounds are known to be sensitive to air, moisture, and light.[1] Exposure to these elements can lead to degradation. Therefore, it is crucial to handle the compound under an inert atmosphere and protect it from light.
Q3: What are the potential degradation pathways for this compound?
A3: The thiazole ring is generally stable but can be susceptible to degradation under certain conditions. Potential degradation pathways could include oxidation of the sulfur atom in the thiazole ring or reduction of the ring itself. The methanol group is also susceptible to oxidation to an aldehyde or carboxylic acid. Strong acids or bases may also promote degradation.
Q4: What safety precautions should I take when handling this compound?
A4: You should always handle this compound in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for a similar compound, (4-Methylthiazol-2-yl)methanol, there is a risk of serious eye damage.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or low yield | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). 2. Handle the compound using techniques for air- and moisture-sensitive reagents. 3. Perform a purity check of your starting material using a suitable analytical method like HPLC or NMR. |
| Discoloration of the compound (e.g., yellowing) | Oxidation or degradation due to exposure to air and/or light. | 1. Discard the discolored material as it may be impure. 2. When not in use, store the compound in a light-protected, tightly sealed container under an inert atmosphere. |
| Inconsistent results between different batches | Variation in purity or degradation of older batches. | 1. Always note the lot number and date of receipt for each batch. 2. If possible, re-analyze the purity of older batches before use. 3. Follow a strict first-in, first-out (FIFO) inventory system. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation and reaction with atmospheric moisture.[1] |
| Light | Protect from light (Amber vial or stored in the dark) | To prevent light-induced degradation.[1] |
| Container | Tightly sealed container | To prevent exposure to air and moisture.[2] |
| Incompatible Materials | Strong oxidizing agents | To prevent oxidation of the thiazole ring or methanol group.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[4]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.[4]
-
Photolytic Degradation: Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark. Analyze both samples by HPLC.
3. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
Protocol 2: Workflow for Handling Air-Sensitive this compound
This protocol describes a general workflow for handling air-sensitive reagents like this compound.
1. Preparation:
-
Ensure all glassware is dry by oven-drying overnight and cooling under a stream of inert gas.
-
Use a Schlenk line or a glove box to maintain an inert atmosphere.
2. Transfer of Solid:
-
If using a Schlenk line, quickly transfer the solid compound from its storage container to a pre-dried and inerted reaction flask under a positive pressure of inert gas.
3. Dissolution:
-
Add a dry, degassed solvent to the reaction flask via a gas-tight syringe or cannula.
4. Reaction:
-
Maintain a slight positive pressure of inert gas throughout the experiment, venting through a bubbler.
5. Work-up and Purification:
-
Conduct all subsequent steps (e.g., quenching, extraction, chromatography) under an inert atmosphere until the compound is no longer air-sensitive.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Workflow for stability testing.
References
Technical Support Center: Synthesis of (4,5-Dimethylthiazol-2-YL)methanol
This technical support guide provides troubleshooting for common issues encountered during the synthesis of (4,5-Dimethylthiazol-2-YL)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Low yields can stem from several factors depending on the synthetic route chosen. Below are troubleshooting suggestions for the two primary methods.
Route 1: Reduction of 4,5-Dimethylthiazole-2-carboxaldehyde
-
Incomplete Reduction: The reducing agent may not have been sufficient or active enough.
-
Solution: Ensure you are using a fresh batch of sodium borohydride (NaBH₄). It is hygroscopic and can lose activity over time. Increase the molar equivalents of NaBH₄ relative to the aldehyde.
-
-
Side Reactions: Over-reduction or side reactions with the thiazole ring can occur.
-
Solution: Perform the reduction at a lower temperature (e.g., 0 °C) to minimize side reactions. Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
-
-
Difficult Work-up: The product may be lost during the extraction process due to its polarity.
-
Solution: Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. Ensure the pH is appropriately adjusted during work-up to maximize the recovery of the alcohol.
-
Route 2: Lithiation of 4,5-Dimethylthiazole and Quenching with Formaldehyde
-
Failed Lithiation: The C2 proton of the thiazole is acidic, but successful deprotonation requires strictly anhydrous conditions.[1][2]
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, freshly distilled if necessary. Ensure your organolithium reagent (e.g., n-butyllithium) is properly titrated to know its exact concentration.
-
-
Side Reactions with Electrophile: Formaldehyde can polymerize or undergo side reactions.
-
Solution: Use freshly prepared formaldehyde, either by cracking paraformaldehyde or using a commercially available solution. Add the formaldehyde solution slowly at a low temperature (-78 °C) to the lithiated thiazole.
-
-
Proton Quenching: Trace amounts of water or other protic sources in the reaction will quench the organolithium intermediate.
-
Solution: Ensure all reagents and solvents are scrupulously dried.
-
Q2: I am having trouble preparing the starting material, 4,5-Dimethylthiazole-2-carboxaldehyde. What are some reliable methods?
A common and effective method is the oxidation of the corresponding alcohol, this compound. However, for a de novo synthesis, formylation of 4,5-dimethylthiazole is a key step.
-
Vilsmeier-Haack Reaction: This is a classic method for formylating electron-rich heterocycles.
-
Challenge: The thiazole ring may not be sufficiently activated for this reaction.
-
Solution: The reaction may require harsh conditions, and yields can be variable.
-
-
Metal-Halogen Exchange followed by Formylation: This is often a more reliable route.
-
Procedure: Start with 2-bromo-4,5-dimethylthiazole. Perform a metal-halogen exchange using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Q3: My final product is impure. What are common side products and how can I purify this compound?
-
Common Impurities:
-
Unreacted starting material (aldehyde or 4,5-dimethylthiazole).
-
Over-reduced products (if applicable).
-
Polymeric material from formaldehyde.
-
Salts from the work-up.
-
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for purifying the final product. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be effective.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4,5-Dimethylthiazole-2-carboxaldehyde
-
Dissolution: Dissolve 4,5-Dimethylthiazole-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Solvent Removal: Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Lithiation
-
Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Addition of Thiazole: Add 4,5-dimethylthiazole (1.0 eq) to the THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the stirred solution. Stir the mixture at -78 °C for 1 hour.
-
Quenching with Formaldehyde: Add a solution of anhydrous formaldehyde (2.0 eq) in THF dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in the Synthesis of this compound
| Potential Cause | Route 1 (Reduction) | Route 2 (Lithiation) | Proposed Solution |
| Reagent Activity | Inactive NaBH₄ | Poor quality n-BuLi | Use fresh, properly stored/titrated reagents. |
| Reaction Conditions | Temperature too high/low | Temperature fluctuations | Optimize and strictly control reaction temperature. |
| Anhydrous Conditions | Not critical | Critical | Rigorously dry all glassware and solvents. |
| Side Reactions | Over-reduction | Polymerization of HCHO | Monitor reaction closely; add electrophile slowly at low temp. |
| Work-up Issues | Product loss | Quenching of intermediate | Optimize extraction; ensure anhydrous conditions. |
Table 2: Spectroscopic Data for Characterization
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4,5-Dimethylthiazole-2-carboxaldehyde | ~9.9 (s, 1H, CHO), ~2.5 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃) | ~185 (CHO), ~165 (C2), ~145 (C4), ~125 (C5), ~15 (CH₃), ~12 (CH₃) | Expected M+ ~141 |
| This compound | ~4.8 (s, 2H, CH₂OH), ~3.5 (br s, 1H, OH), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) | ~170 (C2), ~148 (C4), ~123 (C5), ~60 (CH₂OH), ~15 (CH₃), ~11 (CH₃) | Expected M+ ~143 |
(Note: The provided spectroscopic data are estimations based on related structures and should be confirmed by experimental analysis.)
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Thiazole Ring Formation
Welcome to the Technical Support Center for the optimization of thiazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of thiazoles. Here, you will find troubleshooting guides and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during thiazole synthesis, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My thiazole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
A: Low yields in thiazole synthesis, particularly in the widely used Hantzsch synthesis, can be attributed to several factors ranging from reactant quality to reaction conditions.[1]
Potential Causes and Solutions:
-
Impure Reactants or Solvents: The purity of starting materials, such as α-haloketones and thioamides, is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate purification. The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.[1]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in reaction rate and yield. The ideal solvent depends on the specific substrates being used. It is advisable to conduct small-scale solvent screening to determine the optimal choice for your reaction.[1] For some Hantzsch syntheses, solvents like 1-butanol, 2-propanol, and water have been effective under reflux conditions.[1]
-
Inappropriate Reaction Temperature and Time: Reaction kinetics are highly sensitive to temperature. Sterically hindered substrates, for example, may require higher temperatures and longer reaction times to proceed efficiently.[2] Conversely, excessive heat or prolonged reaction times can lead to decomposition of reactants or products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Instability of Reactants: The stability of the thioamide can be a limiting factor, especially under acidic conditions.[1][3]
-
Inefficient Catalyst System (if applicable): For catalyzed reactions, the choice and loading of the catalyst are paramount. For instance, in palladium-catalyzed C-H arylation of thiazoles, the sulfur atom in the thiazole ring can poison the palladium catalyst, necessitating a higher catalyst loading.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Unexpected Isomers
Q: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?
A: The formation of isomers can be a significant issue, particularly in Hantzsch synthesis using N-monosubstituted thioureas. The reaction medium is a key factor in controlling regioselectivity.[4]
Controlling Regioselectivity:
-
Neutral Solvents: The use of a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[4]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. The ratio of these isomers is influenced by the specific acid used, the reaction temperature, and the substrate structure.[4]
To favor the formation of a single isomer, careful control of the reaction's pH is essential.
Problem 3: Purification Challenges
Q: I am having difficulty purifying my thiazole product. What are some common issues and how can I address them?
A: Purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and the physicochemical properties of the product itself.
Common Purification Issues and Solutions:
-
Removal of Unreacted Thioamide: Thioamides can be difficult to remove by standard column chromatography. A common strategy is to perform an acidic wash of the crude product mixture to protonate the basic thioamide, rendering it more soluble in the aqueous phase.
-
Product Solubility: Some thiazole products, particularly thiazolium salts, can be highly polar and water-soluble, making extraction with organic solvents inefficient. In such cases, techniques like reverse-phase chromatography or recrystallization from a suitable solvent system may be necessary. For some thiazolium salts, a purification-free method involving simple filtration and salt metathesis has been developed.[5][6]
-
Complex Reaction Mixtures: If the reaction produces a complex mixture of byproducts, optimizing the reaction conditions to improve selectivity is the first step. If purification remains challenging, consider alternative purification techniques such as preparative TLC or HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazole ring?
A1: Several methods exist for thiazole synthesis. The most prominent include:
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method involving the reaction of an α-haloketone with a thioamide.[7][8]
-
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[3][9]
-
Gabriel Synthesis: This involves the reaction of an acylaminoketone with phosphorus pentasulfide.[9]
-
Modern Methods: More recent methods include copper-catalyzed multi-component reactions and microwave-assisted synthesis, which can offer advantages in terms of yield, reaction time, and environmental impact.[10][11]
Q2: How does the choice of catalyst affect thiazole synthesis?
A2: While the classic Hantzsch synthesis is often catalyst-free, other variations and related reactions benefit significantly from catalysis.[4]
-
Acid/Base Catalysis: Can be used to modulate the nucleophilicity of the thioamide and facilitate cyclization.
-
Metal Catalysis: Copper and palladium catalysts are used in modern synthetic methods for C-H activation and cross-coupling reactions to functionalize the thiazole ring.[4][11] For instance, a copper(I) iodide catalyst has been used effectively in a three-component synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate.[10][11]
Q3: What is the typical temperature range for Hantzsch thiazole synthesis?
A3: The reaction temperature can vary significantly. Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can dramatically shorten reaction times to minutes and may be conducted at temperatures ranging from 90-130°C.[1] For sterically hindered substrates, higher temperatures may be necessary to achieve a reasonable reaction rate.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of thiazole synthesis.
Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-dichloroethane | Reflux | 24 | Varies |
| 2 | 1,4-dioxane | Reflux | 24 | Varies |
| 3 | Acetonitrile | Reflux | 24 | Varies |
| 4 | Toluene | 120 | 24 | up to 85 |
| 5 | 1-butanol | Reflux | Varies | Effective |
| 6 | 2-propanol | Reflux | Varies | Effective |
| 7 | Water | Reflux | Varies | Effective |
Data compiled from various sources, specific yields are substrate-dependent.[1][10]
Table 2: Influence of Catalyst on Thiazole Synthesis from Oximes, Anhydrides, and KSCN
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | Toluene | 120 | 85 |
| 2 | CuCl | Toluene | 120 | 75 |
| 3 | CuBr | Toluene | 120 | 78 |
| 4 | Cu(OAc)₂ | Toluene | 120 | 62 |
| 5 | Fe(OAc)₂ | Toluene | 120 | 45 |
| 6 | PdCl₂ | Toluene | 120 | 30 |
This table illustrates the superior performance of CuI as a catalyst in this specific transformation.[10]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Water
-
Ammonium hydroxide (or other suitable base)
Procedure:
-
In a round-bottom flask, dissolve the thiourea in water.
-
In a separate container, dissolve the 2-bromoacetophenone in ethanol.
-
Add the 2-bromoacetophenone solution to the thiourea solution with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC (e.g., 50% ethyl acetate/50% hexane mobile phase). The reaction is typically complete within 1-2 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a base (e.g., ammonium hydroxide) to the cooled solution to precipitate the product.[4]
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water to remove any inorganic salts.
-
Allow the collected solid to air dry.
Reaction Mechanism:
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives
This protocol provides a general guideline for microwave-assisted thiazole synthesis, which can significantly reduce reaction times.
Materials:
-
α-haloketone
-
Thioamide (or thiourea)
-
Solvent (e.g., ethanol, DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the α-haloketone, thioamide, and the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature (e.g., 130°C) and reaction time (e.g., 10 minutes).[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. benchchem.com [benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazole synthesis [organic-chemistry.org]
Catalyst selection for the synthesis of (4,5-Dimethylthiazol-2-YL)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (4,5-Dimethylthiazol-2-YL)methanol. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
A1: The most direct and widely used method for synthesizing this compound is the reduction of its corresponding aldehyde, 4,5-dimethylthiazole-2-carbaldehyde. This approach is favored due to the commercial availability of the starting material and the high selectivity and yield typically achieved with common reducing agents.
Q2: Which reducing agents are recommended for the conversion of 4,5-dimethylthiazole-2-carbaldehyde to this compound?
A2: For the selective reduction of the aldehyde group without affecting the thiazole ring, mild reducing agents are preferred. Sodium borohydride (NaBH₄) is an excellent choice due to its selectivity for aldehydes and ketones, operational simplicity, and safety profile.[1] Lithium aluminum hydride (LiAlH₄) can also be used, but as a much stronger reducing agent, it requires more stringent anhydrous conditions and careful temperature control to avoid potential side reactions.[1]
Q3: Can catalytic hydrogenation be used for this synthesis?
A3: While catalytic hydrogenation is a powerful reduction technique, it presents challenges for substrates containing a pyridine or thiazole ring. There is a risk of catalyst poisoning by the nitrogen and sulfur atoms, which can deactivate the catalyst.[1] Furthermore, harsh conditions (high pressure and temperature) may lead to the undesired reduction of the thiazole ring itself.[1] Therefore, chemical reductants like NaBH₄ are generally recommended for better chemoselectivity.
Q4: What are the critical parameters to control during the reduction reaction?
A4: The most critical parameters are temperature, stoichiometry of the reducing agent, and reaction time. The addition of the reducing agent is typically performed at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[2] Using a slight excess of the reducing agent ensures the complete conversion of the starting material. Reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and prevent the formation of byproducts.
Catalyst/Reagent Selection Guide
The selection of an appropriate reducing agent is crucial for the successful synthesis of this compound from its aldehyde precursor. The following table summarizes the key characteristics of suitable reagents.
| Reagent | Typical Solvent | Typical Temperature | Selectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | High for Aldehydes/Ketones | Safer and easier to handle; tolerant to protic solvents.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl Ether | 0 °C to Room Temp. | High (Stronger Reductant) | Highly reactive with water and protic solvents; requires strict anhydrous conditions and careful quenching.[1] |
| Catalytic Hydrogenation (e.g., Raney® Ni, Pd/C) | Methanol, Ethanol | Elevated Temp. & Pressure | Variable | Risk of catalyst poisoning and over-reduction of the thiazole ring.[1] |
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound via the reduction of 4,5-dimethylthiazole-2-carbaldehyde.
Problem 1: Low or No Conversion of Starting Material
-
Potential Cause: Inactive or degraded reducing agent.
-
Suggested Solution: Sodium borohydride can degrade if not stored properly in a dry environment. Use a fresh bottle of the reagent or test the activity of the current batch on a simple ketone like acetone.
-
-
Potential Cause: Insufficient amount of reducing agent.
-
Suggested Solution: Ensure a slight excess (e.g., 1.1-1.5 equivalents) of the reducing agent is used to drive the reaction to completion.[1]
-
-
Potential Cause: Low reaction temperature or insufficient reaction time.
-
Suggested Solution: After the initial addition of the reducing agent at 0 °C, allow the reaction to naturally warm to room temperature and stir for several hours. Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared.[2]
-
Problem 2: Formation of Significant Byproducts
-
Potential Cause: Impure starting aldehyde.
-
Suggested Solution: Verify the purity of the 4,5-dimethylthiazole-2-carbaldehyde using analytical techniques like NMR or GC-MS before starting the reaction. Purify by chromatography or distillation if necessary.
-
-
Potential Cause: Reaction temperature is too high.
-
Suggested Solution: Maintain a low temperature (0 °C) during the addition of the reducing agent to minimize side reactions. Avoid uncontrolled warming of the reaction mixture.
-
-
Potential Cause: Use of an overly strong or non-selective reducing agent.
-
Suggested Solution: If using a powerful reductant like LiAlH₄, consider switching to the milder and more selective sodium borohydride (NaBH₄) to avoid potential side reactions or reduction of the heterocyclic ring.[1]
-
Problem 3: Difficult Product Isolation and Purification
-
Potential Cause: Emulsion formation during aqueous work-up.
-
Suggested Solution: During the extraction step, the formation of an emulsion between the aqueous and organic layers can occur. To resolve this, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
-
Potential Cause: Product has some water solubility.
-
Suggested Solution: The hydroxyl group on the product can lead to partial solubility in water. To maximize recovery, perform multiple extractions (at least 3-4 times) of the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[2]
-
-
Potential Cause: Difficulty in removing solvent.
-
Suggested Solution: If using a high-boiling point solvent, remove it under reduced pressure using a rotary evaporator. Ensure the bath temperature is appropriate to avoid product degradation.
-
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and troubleshooting logic for the synthesis.
Caption: Experimental workflow for the reduction of 4,5-dimethylthiazole-2-carbaldehyde.
Caption: Troubleshooting logic diagram for addressing low product yield.
Experimental Protocols
Protocol: Synthesis of this compound via Aldehyde Reduction
This protocol details the reduction of 4,5-dimethylthiazole-2-carbaldehyde using sodium borohydride.
Materials and Equipment:
-
4,5-Dimethylthiazole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethylthiazole-2-carbaldehyde (1.0 eq.) in methanol (approx. 0.2-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[2]
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.2 eq.) slowly in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7. (Caution: Hydrogen gas evolution may occur).
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), stir for 15 minutes, and then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.
References
Technical Support Center: Purification of (4,5-Dimethylthiazol-2-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from (4,5-Dimethylthiazol-2-YL)methanol preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound preparations?
A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation products. A frequent synthetic route to this compound is the reduction of 4,5-Dimethylthiazole-2-carbaldehyde. In this case, potential impurities include:
-
Unreacted Starting Material: Residual 4,5-Dimethylthiazole-2-carbaldehyde.
-
Over-reduction Products: While less common with mild reducing agents, stronger agents could potentially lead to the formation of 2,4,5-trimethylthiazole.
-
Byproducts from Reagent Quenching: Salts formed during the workup procedure.
-
Solvent Residues: Traces of solvents used in the reaction or purification steps.
Q2: What are the recommended primary purification methods for this compound?
A2: The primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, or the mother liquor and crystals from recrystallization, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of purity.
Troubleshooting Guides
Recrystallization
Problem: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: The solution may not be saturated, meaning too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness (saturation point) is observed, allow the solution to cool slowly.
-
Possible Cause: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 1: Scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.
-
Solution 2: Add a "seed crystal" of pure this compound to induce crystallization.
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound's melting point may be lower than the temperature of the solution when it becomes saturated.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system with a lower boiling point might also be beneficial.
Column Chromatography
Problem: Poor separation of the product from impurities on the TLC plate and the column.
-
Possible Cause: The chosen solvent system (eluent) is not optimal for separation.
-
Solution: Systematically vary the polarity of the eluent. For this compound, which is a polar molecule, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity.
Problem: The product is eluting too quickly (high Rf) or is stuck on the column (low Rf).
-
Possible Cause: The eluent polarity is too high or too low, respectively.
-
Solution: If the Rf is too high (e.g., > 0.4), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). If the Rf is too low (e.g., < 0.1), increase the polarity of the eluent (increase the proportion of the polar solvent).[1]
Problem: The compound appears to be degrading on the silica gel column.
-
Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel by treating it with a small amount of a basic modifier like triethylamine mixed in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase such as neutral alumina.
Data Presentation
The following table summarizes hypothetical data from purification experiments to illustrate the effectiveness of different methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | ||||
| - Ethyl Acetate/Hexanes | 85 | 95 | 75 | Good for removing less polar impurities. |
| - Acetonitrile | 85 | 97 | 65 | Effective for obtaining high purity crystals. |
| Column Chromatography | ||||
| - Silica Gel (Hexanes:Ethyl Acetate, 1:1) | 85 | 98 | 85 | Provides excellent separation from various impurities.[1] |
| - Silica Gel (DCM:Methanol, 95:5) | 85 | 96 | 80 | Suitable for more polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate until all the solid dissolves.
-
Saturation: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly and persistently cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate and achieve a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Scaling Up the Synthesis of (4,5-Dimethylthiazol-2-YL)methanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of (4,5-Dimethylthiazol-2-YL)methanol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A robust and widely applicable two-step approach is recommended for the kilogram-scale synthesis. The first step involves the Hantzsch thiazole synthesis to form an ester precursor, ethyl 4,5-dimethylthiazole-2-carboxylate. This is followed by the selective reduction of the ester to the desired primary alcohol, this compound. This method utilizes readily available starting materials and employs well-understood reaction mechanisms, making it amenable to scale-up.
Q2: What are the critical process parameters to control during the Hantzsch thiazole synthesis at scale?
A2: Temperature control is paramount during the Hantzsch reaction, as it is often exothermic.[1] Gradual addition of the α-halo ketone is crucial to maintain the reaction temperature within the optimal range and prevent runaway reactions. Solvent selection also plays a significant role; while various solvents can be used, ethanol or a similar protic solvent is often preferred for its ability to facilitate the reaction and solubilize the reactants.[2] Ensuring the purity of reactants, particularly the absence of water, can significantly improve yield and reduce side product formation.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety hazards are associated with the handling of reagents and the exothermic nature of the Hantzsch reaction. Chloroacetone, a potential starting material, is a lachrymator and toxic. Thioamides can also be hazardous. The reduction step, especially if using reactive hydrides like lithium aluminum hydride, requires strict anhydrous conditions and careful quenching procedures to avoid violent reactions. Performing a thorough risk assessment and implementing appropriate engineering controls (e.g., fume hoods, temperature monitoring, and emergency quenching protocols) are essential.
Q4: How can the purity of the final product, this compound, be improved on a larger scale?
A4: Purification of the final product can be achieved through crystallization or column chromatography. For large-scale operations, crystallization is often more practical. A multi-solvent recrystallization, potentially using a combination of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., heptane), can yield high-purity material. It is also critical to ensure complete removal of the reducing agent and its byproducts during the work-up of the reduction step. Washing the crude product with aqueous solutions of appropriate pH can help remove inorganic impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Hantzsch Thiazole Synthesis | 1. Incomplete reaction. 2. Purity of reactants (especially thioamide and α-halo ketone) is low. 3. Suboptimal reaction temperature or time. 4. Presence of water in the reaction mixture. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Use high-purity, anhydrous starting materials and solvents. 3. Optimize the reaction temperature and duration through small-scale experiments. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen). |
| Formation of Impurities in the Reduction Step | 1. Over-reduction or side reactions. 2. Incomplete reaction. 3. Degradation of the starting material or product. | 1. Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. Maintain a low reaction temperature. 2. Monitor the reaction to completion. 3. Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid/base). |
| Difficulty in Isolating the Product | 1. Product is too soluble in the work-up solvents. 2. Formation of an emulsion during extraction. | 1. Perform a solvent swap to a solvent in which the product is less soluble before crystallization. 2. Add brine to the aqueous layer to break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
| Product Fails Purity Specifications | 1. Ineffective purification method. 2. Presence of residual starting materials or byproducts. | 1. Experiment with different recrystallization solvent systems. 2. Improve the work-up procedure to remove impurities before the final purification step. Consider an additional purification step like a silica gel plug filtration. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate (Hantzsch Thiazole Synthesis)
This protocol outlines the synthesis of the ester intermediate.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
-
Ethyl 2-chloroacetoacetate
-
Thioacetamide
-
Ethanol (anhydrous)
-
Triethylamine
Procedure:
-
Charge the reactor with thioacetamide (1.0 eq) and anhydrous ethanol (5-10 vol).
-
Stir the mixture to obtain a clear solution.
-
Add triethylamine (1.1 eq) to the reactor.
-
In a separate vessel, dissolve ethyl 2-chloroacetoacetate (1.05 eq) in anhydrous ethanol (2-3 vol).
-
Slowly add the ethyl 2-chloroacetoacetate solution to the reactor via the addition funnel, maintaining the internal temperature between 20-25 °C. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4,5-dimethylthiazole-2-carboxylate, which can be purified by crystallization or used directly in the next step.
Protocol 2: Synthesis of this compound (Reduction of the Ester)
This protocol describes the reduction of the ester intermediate to the final product.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
-
Ethyl 4,5-dimethylthiazole-2-carboxylate
-
Lithium aluminum hydride (LAH) or Sodium borohydride/Aluminum chloride
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Set up the reactor under an inert atmosphere (nitrogen or argon).
-
Charge the reactor with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (10-15 vol).
-
Cool the suspension to 0-5 °C using a cooling bath.
-
Dissolve ethyl 4,5-dimethylthiazole-2-carboxylate (1.0 eq) in anhydrous THF (3-5 vol).
-
Slowly add the ester solution to the LAH suspension via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of this compound. These values are indicative and may require optimization for specific equipment and scales.
Table 1: Hantzsch Thiazole Synthesis Parameters
| Parameter | Value |
| Reactant Ratio (Thioacetamide:Ethyl 2-chloroacetoacetate) | 1 : 1.05 |
| Solvent | Anhydrous Ethanol |
| Temperature (°C) | 20-25 (addition), 78 (reflux) |
| Reaction Time (hours) | 4 - 6 |
| Typical Yield (%) | 75 - 85 |
Table 2: Ester Reduction Parameters
| Parameter | Value |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Reactant Ratio (Ester:LAH) | 1 : 1.5 |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature (°C) | 0-10 (addition), Room Temperature (reaction) |
| Reaction Time (hours) | 2 - 4 |
| Typical Yield (%) | 80 - 90 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the Hantzsch thiazole synthesis.
Caption: Troubleshooting flowchart for addressing low yields in the Hantzsch reaction.
References
Common pitfalls in the handling of thiazole compounds
Technical Support Center: Thiazole Compounds
Welcome to the technical support center for thiazole compounds. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?
A1: Low yields in the Hantzsch synthesis, a widely used method for preparing thiazoles from α-haloketones and thioamides, can stem from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions. The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1][2] For sterically hindered substrates, low yields are common due to the decreased reactivity of bulky starting materials which can impede the initial S-alkylation and subsequent cyclization steps.[3]
Q2: How can I improve the yield of my Hantzsch thiazole synthesis?
A2: To improve the yield, consider the following troubleshooting steps:
-
Verify Reactant Purity: Ensure the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.[1]
-
Optimize Stoichiometry: Using a slight excess of the thioamide (1.1-1.2 equivalents) can sometimes be beneficial to ensure the complete conversion of the α-haloketone.[1][4]
-
Adjust Reaction Conditions: For sterically hindered substrates, gradually increasing the reaction temperature and prolonging the reaction time may be necessary.[3] Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition.[3] Microwave-assisted synthesis can also significantly shorten reaction times and improve yields.[5]
-
Enhance Thioamide Nucleophilicity: For bulky thioamides, using a non-nucleophilic strong base can increase nucleophilicity, though this may also promote side reactions.[3]
Q3: What are common side reactions in thiazole synthesis and how can I minimize them?
A3: Side reactions can lead to impurities and lower yields. In the Hantzsch synthesis, these can arise from the self-condensation of the α-haloketone or decomposition of the thioamide. To minimize these, ensure slow addition of reactants and maintain optimal reaction temperatures. Analyzing the crude product by NMR or LC-MS can help identify major byproducts, and adjusting reaction conditions such as lowering the temperature or changing the solvent can help minimize their formation.[4]
Q4: I am observing the decomposition of my 2-aminothiazole compound. How can I prevent this?
A4: 2-Aminothiazole derivatives can be unstable and may decompose over time, especially in DMSO stock solutions at room temperature, leading to dimerization and oxidation.[6] To mitigate this, it is recommended to store stock solutions at -20°C, where decomposition is significantly reduced.[6] For long-term storage, it is best to store the compound as a dry solid under an inert atmosphere in a cool, dark place.
Q5: What are the best practices for storing thiazole compounds?
A5: Thiazole and its derivatives should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[7] They are incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8] Nitration with nitric or nitric-sulfuric acids can lead to violent reactions.[8] It is also advisable to store them under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.
Q6: I am facing challenges in purifying my thiazole compound by column chromatography. What are some common pitfalls?
A6: Common issues during column chromatography of thiazole compounds include:
-
Poor Separation: This often results from an inappropriate solvent system. It is recommended to first identify an optimal eluent using Thin Layer Chromatography (TLC), aiming for an Rf value between 0.2 and 0.4 for the desired compound.[9] A common starting point is a mixture of hexane and ethyl acetate.[9]
-
Compound Decomposition: Some thiazole derivatives can be sensitive to the acidity of silica gel.[10] If you observe streaking or decomposition on TLC, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina or florisil.[10]
-
Co-elution with Impurities: If impurities have similar polarity to your product, achieving good separation can be difficult. In such cases, a gradient elution or switching to a different stationary phase (e.g., reversed-phase C18) might be effective.[9]
Troubleshooting Guides
Guide 1: Low Yield in Hantzsch Thiazole Synthesis
This guide provides a systematic approach to troubleshoot and optimize your Hantzsch thiazole synthesis.
| Potential Cause | Troubleshooting Action | Rationale |
| Impure Reactants | Verify the purity of the α-haloketone and thioamide via NMR or melting point analysis.[1] | Impurities can lead to unwanted side reactions, consuming starting materials. |
| Incorrect Stoichiometry | Ensure accurate molar ratios. A slight excess (1.1-1.2 eq.) of the thioamide may be beneficial.[1][4] | Drives the reaction to completion by ensuring the full consumption of the α-haloketone. |
| Suboptimal Reaction Conditions | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature.[3][4] | Some reactions, especially with sterically hindered substrates, require more forcing conditions.[3] |
| Side Reactions | Analyze the crude product by NMR or LC-MS to identify byproducts. Adjust conditions (e.g., lower temperature, change solvent) to minimize their formation.[4] | Minimizing side reactions will increase the yield of the desired product. |
| Product Loss During Workup | Ensure the aqueous layer is basic (pH 9-10) before extraction to prevent the protonated product from remaining in the aqueous phase.[4] | The basic nitrogen on the thiazole ring can be protonated in acidic conditions, increasing its water solubility. |
Guide 2: Purification Issues with Column Chromatography
This guide addresses common problems encountered during the purification of thiazole compounds using silica gel column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the eluent by testing various solvent mixtures with TLC to achieve an ideal Rf of 0.2-0.4.[9] |
| Compound Streaking/Decomposition | Compound is unstable on acidic silica gel.[10] | Deactivate the silica gel by adding a small amount of triethylamine to the eluent, or use an alternative stationary phase like neutral alumina.[10] |
| Compound Not Eluting | The compound is highly polar and strongly adsorbed to the silica. | Gradually increase the polarity of the eluent (gradient elution).[9] If this fails, consider using a more polar stationary phase like alumina or a reversed-phase column.[9] |
| Co-elution of Impurities | Impurity has a similar polarity to the product. | Try a different solvent system or a different stationary phase (e.g., reversed-phase C18). |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole
This protocol is a general guideline and may require optimization for different substrates.
-
Reaction Setup: In a round-bottom flask, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).
-
Solvent Addition: Add methanol as the solvent and a magnetic stir bar.
-
Heating: Heat the mixture with stirring to reflux for 30 minutes.[11]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the solution to room temperature. Pour the contents into a beaker containing a 5% sodium carbonate solution and swirl to mix.[11]
-
Isolation: Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Drying: Air-dry the collected solid on a watch glass.
Visualizations
Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.
Caption: Reactivity map of the thiazole ring towards common reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Thiazole-Based Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4,5-Dimethylthiazol-2-YL)methanol and its structural isomers and analogs. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a detailed analysis of the spectral features that differentiate these closely related thiazole derivatives.
The accurate interpretation of NMR spectra is paramount for the structural elucidation and purity assessment of novel chemical entities. In the context of drug discovery, where subtle structural modifications can significantly impact biological activity, a thorough understanding of how substituent patterns on a heterocyclic scaffold influence NMR chemical shifts is crucial. This guide presents a comparative analysis of experimentally obtained and database-derived NMR data for the target compound and selected alternatives, supported by detailed experimental protocols and visual aids to facilitate comprehension.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, 4-Methyl-5-thiazoleethanol, and 2-(Thiazol-2-yl)ethanol. These compounds have been selected to illustrate the influence of the position and number of methyl and hydroxymethyl/hydroxyethyl substituents on the thiazole ring's spectral properties.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Thiazole-H | -CH₂- | -OH | -CH₃ | Solvent |
| This compound | - | 4.85 (s) | 3.55 (t) | 2.38 (s), 2.32 (s) | CDCl₃ |
| 4-Methyl-5-thiazoleethanol | 8.52 (s) | 3.81 (t) | 3.51 (br s) | 2.38 (s) | CDCl₃ |
| 2-(Thiazol-2-yl)ethanol | 7.72 (d), 7.28 (d) | 3.98 (t) | 4.05 (t) | - | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Thiazole C2 | Thiazole C4 | Thiazole C5 | -CH₂- | -CH₃ | Solvent |
| This compound | 170.1 | 145.2 | 125.8 | 60.9 | 14.8, 11.5 | CDCl₃ |
| 4-Methyl-5-thiazoleethanol | 149.8 | 128.5 | 148.9 | 62.0, 29.7 | 14.7 | CDCl₃ |
| 2-(Thiazol-2-yl)ethanol | 169.5 | 142.8 | 118.5 | 62.5, 36.1 | - | CDCl₃ |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, representative of standard laboratory procedures.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Spectroscopy:
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a single-pulse ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or the internal standard.
¹³C NMR Spectroscopy:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or the internal standard.
Visualizing the Workflow and Structural Relationships
To better understand the process of NMR analysis and the structural nuances that lead to the observed spectral differences, the following diagrams are provided.
Caption: Workflow for NMR Spectral Analysis.
Caption: Structural and NMR Spectral Comparison.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns: (4,5-Dimethylthiazol-2-YL)methanol and a Structural Analog
A detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of substituted thiazole methanols, featuring a predicted fragmentation pattern for (4,5-Dimethylthiazol-2-YL)methanol and a comparative analysis with the experimentally determined fragmentation of 4-Methyl-5-(2-hydroxyethyl)thiazole.
Predicted and Experimental Fragmentation Data
The following tables summarize the predicted major fragment ions for this compound and the experimentally observed fragments for 4-Methyl-5-(2-hydroxyethyl)thiazole. This comparative data highlights the influence of substituent positions on the fragmentation pathways.
Table 1: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Predicted Ion Structure | Proposed Fragmentation Pathway |
| 143 | [M]•+ | Molecular Ion |
| 142 | [M-H]•+ | Loss of a hydrogen radical |
| 126 | [M-OH]•+ | Loss of a hydroxyl radical |
| 112 | [M-CH2OH]+ | Loss of the hydroxymethyl radical |
| 98 | [M-CH3-CO]+ | Ring fragmentation |
| 85 | [C4H5NS]+ | Thiazole ring fragment |
| 71 | [C3H3S]+ | Thiazole ring fragment |
Table 2: Experimental Mass Spectrometry Data for 4-Methyl-5-(2-hydroxyethyl)thiazole [1]
| m/z | Relative Abundance (%) | Ion Structure | Proposed Fragmentation Pathway |
| 143 | 44.43 | [M]•+ | Molecular Ion |
| 113 | 72.24 | [M-CH2O]+ | Loss of formaldehyde |
| 112 | 99.99 | [M-CH2OH]+ | Loss of the hydroxymethyl radical (Base Peak) |
| 85 | 32.16 | [C4H5NS]+ | Thiazole ring fragment |
Proposed Fragmentation Pathways
The fragmentation of these thiazole derivatives under electron ionization is expected to be driven by the stability of the resulting fragments, with the thiazole ring playing a key role in directing the fragmentation process.
Predicted Fragmentation of this compound
The fragmentation of this compound is anticipated to initiate with the formation of the molecular ion. Subsequent fragmentation is likely to involve the loss of the hydroxymethyl group, leading to a stable thiazolyl cation. Ring fragmentation is also a probable pathway.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Fragmentation of 4-Methyl-5-(2-hydroxyethyl)thiazole
The fragmentation of 4-Methyl-5-(2-hydroxyethyl)thiazole is characterized by the prominent loss of the hydroxymethyl radical, resulting in the base peak at m/z 112. The loss of formaldehyde is another significant fragmentation pathway observed.
Caption: EI-MS fragmentation pathway for 4-Methyl-5-(2-hydroxyethyl)thiazole.
Experimental Protocols
The following provides a general experimental protocol for the analysis of thiazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Dissolve the thiazole derivative in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Comparison of Fragmentation Patterns
The primary fragmentation pathway for both the predicted and experimental spectra involves the cleavage of the C-C bond adjacent to the thiazole ring, leading to the loss of the alcohol-containing side chain. This is a common fragmentation mechanism for alkyl-substituted heterocyclic compounds.
A key difference lies in the position of the substituents. In this compound, the hydroxymethyl group is directly attached to the C2 position of the thiazole ring, which is flanked by the nitrogen and sulfur atoms. This may influence the stability of the resulting cation after the loss of the side chain. In contrast, for 4-Methyl-5-(2-hydroxyethyl)thiazole, the hydroxyethyl group is at the C5 position, which might lead to different rearrangement possibilities, such as the observed loss of formaldehyde.
The presence of two methyl groups on the thiazole ring in the target compound is expected to influence the subsequent fragmentation of the thiazole ring itself, potentially leading to a more complex pattern of smaller fragment ions compared to the singly methylated analog.
References
A Comparative Analysis of the Reactivity of (4,5-Dimethylthiazol-2-YL)methanol and Structurally Similar Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of (4,5-Dimethylthiazol-2-YL)methanol with other structurally similar alcohols, namely benzyl alcohol, furfuryl alcohol, and pyridin-2-ylmethanol. The comparison focuses on common organic transformations such as oxidation and esterification, providing insights into the influence of the heterocyclic and aromatic ring systems on the reactivity of the primary alcohol functionality. Due to a lack of direct comparative studies under identical conditions in the available literature, this guide combines established chemical principles with reported experimental protocols to offer a qualitative and predictive comparison.
Theoretical Reactivity Comparison
The reactivity of the hydroxyl group in these benzylic-type alcohols is significantly influenced by the electronic nature of the attached aromatic or heterocyclic ring. Electron-withdrawing rings tend to decrease the electron density on the alcohol's oxygen atom, potentially affecting its nucleophilicity and the stability of reaction intermediates. Conversely, electron-donating rings can enhance reactivity in certain reactions.
The thiazole ring is known to be electron-withdrawing, which can impact the reactivity of the adjacent methanol group. This effect is a key consideration in the comparative analysis.
Data Presentation: A Qualitative Comparison of Reactivity
The following tables summarize the expected relative reactivity and typical reported yields for the oxidation and esterification of this compound and its counterparts. It is important to note that the yields are highly dependent on the specific reaction conditions and reagents used.
Table 1: Comparison of Oxidation to the Corresponding Aldehyde
| Alcohol | Ring System | Electronic Nature of Ring | Expected Relative Rate of Oxidation | Typical Reported Yields (%) |
| This compound | 4,5-Dimethylthiazole | Electron-withdrawing | Moderate | Good to Excellent |
| Benzyl Alcohol | Benzene | Neutral to weakly electron-donating | Fast | Excellent |
| Furfuryl Alcohol | Furan | Electron-rich | Very Fast (potential for over-oxidation) | Good to Excellent |
| Pyridin-2-ylmethanol | Pyridine | Electron-withdrawing | Moderate to Slow | Good to Excellent |
Table 2: Comparison of Esterification (e.g., with Acetic Anhydride or via Mitsunobu Reaction)
| Alcohol | Ring System | Electronic Nature of Ring | Expected Relative Rate of Esterification | Typical Reported Yields (%) |
| This compound | 4,5-Dimethylthiazole | Electron-withdrawing | Moderate | Good |
| Benzyl Alcohol | Benzene | Neutral to weakly electron-donating | Fast | Excellent |
| Furfuryl Alcohol | Furan | Electron-rich | Fast | Excellent |
| Pyridin-2-ylmethanol | Pyridine | Electron-withdrawing | Moderate to Slow (potential for N-acylation) | Good |
Experimental Protocols
Below are detailed experimental protocols for two key transformations discussed in this guide: Swern oxidation and Mitsunobu esterification. These are general procedures that can be adapted for the alcohols compared.
Protocol 1: Swern Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a widely used method for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.
Materials:
-
Primary alcohol (e.g., this compound)
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 45-60 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Protocol 2: Mitsunobu Esterification of a Primary Alcohol
The Mitsunobu reaction allows for the esterification of primary alcohols with carboxylic acids under mild, neutral conditions, proceeding with inversion of configuration if a chiral center is present.[1]
Materials:
-
Primary alcohol (e.g., this compound)
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF (0.1-0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude ester by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Mandatory Visualization
Caption: Workflow for the Swern oxidation of this compound.
Caption: Predicted relative reactivity of alcohols in oxidation reactions.
References
Purity Assessment of (4,5-Dimethylthiazol-2-YL)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the journey from discovery to application. This guide provides a comparative analysis of elemental analysis and other common chromatographic and spectroscopic methods for determining the purity of (4,5-Dimethylthiazol-2-YL)methanol, a key intermediate in various synthetic pathways.
The purity of pharmaceutical intermediates like this compound is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] Typically, a purity of 97% or higher is required for such intermediates.[1] This guide offers a detailed comparison of four widely used analytical techniques for purity assessment: Elemental Analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Elemental Analysis (CHNS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Combustion of the sample and quantification of resulting gases (CO2, H2O, N2, SO2). | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification of nuclei in a magnetic field, where signal intensity is directly proportional to the number of nuclei. |
| Purity Assessment | Based on the comparison of experimentally determined mass percentages of C, H, N, and S with theoretical values. | Based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. | Based on the relative peak area of the main component and identification of impurities by their mass spectra. | Absolute purity determination against a certified internal standard. |
| Hypothetical Purity (%) | 99.5 ± 0.4 | 99.6 | 99.7 | 99.8 |
| Strengths | - Fast and simple- Inexpensive- Provides fundamental elemental composition | - High resolution and sensitivity- Widely applicable to non-volatile compounds- Established and robust method | - High sensitivity and selectivity- Excellent for identifying volatile impurities- Provides structural information of impurities | - Highly accurate and precise- Non-destructive- Provides structural information- Can quantify non-chromophoric impurities |
| Limitations | - Does not identify or quantify specific impurities- Assumes all elements are accounted for- Less accurate for samples with high levels of inorganic impurities | - Requires a chromophore for UV detection- May not detect all impurities if they co-elute or do not have a UV response | - Limited to volatile and thermally stable compounds- Derivatization may be required for polar compounds | - Lower sensitivity than chromatographic methods- Requires a high-field NMR spectrometer- Potential for signal overlap in complex mixtures |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are hypothetical experimental protocols for each of the discussed analytical techniques tailored for the purity assessment of this compound.
Elemental Analysis (CHNS)
Objective: To determine the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in this compound.
Instrumentation: CHNS Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of this compound into a tin capsule.
-
Combustion: The sample is combusted in an oxygen-rich environment at a high temperature (typically ~900-1000 °C).
-
Gas Separation and Detection: The resulting gases (CO2, H2O, N2, and SO2) are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
Calculation: The instrument software calculates the mass percentages of each element based on the detector response and the sample weight.
Theoretical vs. Hypothetical Experimental Data for C6H9NOS:
| Element | Theoretical (%) | Hypothetical Experimental (%) | Difference (%) |
| Carbon (C) | 50.32 | 50.15 | -0.17 |
| Hydrogen (H) | 6.34 | 6.28 | -0.06 |
| Nitrogen (N) | 9.78 | 9.65 | -0.13 |
| Sulfur (S) | 22.39 | 22.29 | -0.10 |
The accepted deviation for elemental analysis is typically within ±0.4%. The hypothetical results fall well within this range, indicating a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions for linearity checks and a sample solution at a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percentage method (Area of main peak / Total area of all peaks) x 100%.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation: GC-MS system.
GC-MS Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a library (e.g., NIST). Calculate the purity based on the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.[5][6][7][8][9]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing and Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow and Decision Making
The selection of an appropriate purity assessment method often follows a logical workflow. The following diagram illustrates a typical decision-making process for purity analysis of a pharmaceutical intermediate like this compound.
Caption: Purity assessment workflow for this compound.
Signaling Pathway of Analytical Techniques
The following diagram illustrates the logical flow and relationship between the different analytical techniques in the context of a comprehensive purity assessment.
Caption: Interrelationship of analytical techniques for purity assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. twu-ir.tdl.org [twu-ir.tdl.org]
- 7. ethz.ch [ethz.ch]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Thiazole Derivatives
A comprehensive search for X-ray crystallography data for (4,5-Dimethylthiazol-2-YL)methanol and its direct derivatives did not yield any specific publications. Therefore, a direct comparative analysis as initially intended could not be conducted. This guide instead presents a comparative overview of the X-ray crystallography of two distinct substituted thiazole derivatives for which crystallographic data is publicly available: 2,4-diacetyl-5-bromothiazole and 2-amino-5,5-dimethylthiazol-4(5H)-one. This comparison serves to illustrate the structural diversity within the thiazole class and provides researchers, scientists, and drug development professionals with a framework for crystallographic analysis of such compounds.
The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including antibacterial, antifungal, and anti-inflammatory agents.[1][2][3][4][5] Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative look at the crystallographic data and synthetic methodologies for two selected thiazole derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2,4-diacetyl-5-bromothiazole and 2-amino-5,5-dimethylthiazol-4(5H)-one, offering a side-by-side comparison of their solid-state structures.
| Parameter | 2,4-diacetyl-5-bromothiazole | 2-amino-5,5-dimethylthiazol-4(5H)-one |
| Formula | C₇H₆BrNO₂S | C₅H₈N₂OS |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 4.040(2) | 7.2341(9) |
| b (Å) | 8.254(5) | 12.1354(16) |
| c (Å) | 13.208(8) | 7.9103(10) |
| α (°) | 96.191(17) | 90 |
| β (°) | 93.865(16) | 98.888(11) |
| γ (°) | 94.067(11) | 90 |
| Volume (ų) | 433.4(4) | 685.91(15) |
| Z | 2 | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared thiazole derivatives are crucial for reproducibility and further investigation.
Synthesis of 2,4-diacetyl-5-bromothiazole
The synthesis of 2,4-diacetyl-5-bromothiazole is achieved through the bromination of 2,4-diacetylthiazole.[6]
-
Materials : 2,4-diacetylthiazole, Bromine, appropriate solvent.
-
Procedure : To a solution of 2,4-diacetylthiazole in a suitable solvent, bromine is added dropwise at a controlled temperature. The reaction mixture is stirred for a specified period to ensure complete bromination. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system to yield crystals of 2,4-diacetyl-5-bromothiazole suitable for X-ray diffraction.
Synthesis of 2-amino-5,5-dimethylthiazol-4(5H)-one
The synthesis of 2-amino-5,5-dimethylthiazol-4(5H)-one involves the reaction of a substituted α-bromocarboxylic acid with thiourea.[7]
-
Materials : 2-bromo-2-methylpropanoic acid, thiourea, ethanol.
-
Procedure : A mixture of 2-bromo-2-methylpropanoic acid and thiourea is refluxed in ethanol. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then recrystallized from an appropriate solvent to obtain single crystals of 2-amino-5,5-dimethylthiazol-4(5H)-one.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the two thiazole derivatives.
Caption: Synthetic route to 2,4-diacetyl-5-bromothiazole.
Caption: Synthesis of 2-amino-5,5-dimethylthiazol-4(5H)-one.
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of (4,5-Dimethylthiazol-2-YL)methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on reaction efficiency, reagent accessibility, and overall yield. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Comparative Summary of Synthetic Routes
Two viable synthetic pathways for this compound have been identified and analyzed:
-
Route 1: Hantzsch Thiazole Synthesis and Subsequent Reduction. This route involves the initial construction of the 4,5-dimethylthiazole ring system with a carboxylate group at the 2-position, followed by reduction to the target alcohol.
-
Route 2: Synthesis from Dithiooxamide and Subsequent Reduction. This pathway begins with the formation of 4,5-dimethylthiazole-2-carboxylic acid from dithiooxamide, which is then reduced to this compound.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Step | Route 1: Hantzsch Synthesis & Reduction | Route 2: Dithiooxamide Synthesis & Reduction |
| Starting Materials | 3-Bromo-2-butanone, Ethyl 2-chloro-2-oxoacetate, Thioacetamide | 3-Bromo-2-butanone, Dithiooxamide, Sodium Borohydride, Iodine |
| Key Intermediates | Ethyl 4,5-dimethylthiazole-2-carboxylate | 4,5-Dimethylthiazole-2-carboxylic acid |
| Step 1 Yield | ~70-80% (estimated for thiazole formation) | ~85-95% (for carboxylic acid formation) |
| Step 2 Yield | ~80-90% (for ester reduction) | ~80-90% (for carboxylic acid reduction) |
| Overall Yield | ~56-72% | ~68-86% |
| Key Reagents | Thioacetamide, LiAlH₄ or NaBH₄ | Dithiooxamide, NaBH₄/I₂ |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted in the following diagrams.
Caption: Comparative diagram of the two main synthetic routes.
Experimental Protocols
Detailed experimental procedures for the key steps in each synthetic route are provided below.
Route 1: Hantzsch Thiazole Synthesis and Subsequent Reduction
Step 1: Synthesis of Ethyl 4,5-dimethylthiazole-2-carboxylate
This procedure is adapted from a one-pot synthesis of similar thiazole derivatives.
-
To a solution of thioacetamide (1.0 eq) in ethanol, add 3-bromo-2-butanone (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4,5-dimethylthiazole-2-carboxylate.
Step 2: Reduction of Ethyl 4,5-dimethylthiazole-2-carboxylate
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 4,5-dimethylthiazole-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Route 2: Dithiooxamide Synthesis and Subsequent Reduction
Step 1: Synthesis of 4,5-Dimethylthiazole-2-carboxylic acid
-
Dissolve dithiooxamide (1.0 eq) in a suitable solvent such as ethanol.
-
Add 3-bromo-2-butanone (2.2 eq) to the solution and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 4,5-dimethylthiazole-2-carboxylic acid.
Step 2: Reduction of 4,5-Dimethylthiazole-2-carboxylic acid
This procedure utilizes a sodium borohydride/iodine reducing system.
-
To a stirred suspension of sodium borohydride (NaBH₄) (3.0 eq) in anhydrous THF, add a solution of 4,5-dimethylthiazole-2-carboxylic acid (1.0 eq) in THF.
-
Stir the mixture at room temperature until the initial effervescence ceases.
-
Cool the mixture to 0 °C and add a solution of iodine (I₂) (1.1 eq) in THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully add methanol to quench the excess reducing agent.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of the target compound.
Caption: A generalized workflow for organic synthesis.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. Route 2, starting from dithiooxamide, appears to offer a slightly higher overall yield and may be more atom-economical. However, the choice of route will ultimately depend on the availability and cost of starting materials, as well as the specific capabilities of the laboratory. The provided experimental protocols offer a solid foundation for researchers to reproduce these syntheses and potentially optimize them further.
Comparative Analysis of the Biological Activity of (4,5-Dimethylthiazol-2-YL)methanol Analogs
A detailed guide for researchers and drug development professionals on the biological activities of various analogs of (4,5-Dimethylthiazol-2-YL)methanol, supported by experimental data and detailed protocols.
Disclaimer: Extensive searches of the scientific literature did not yield any publicly available data on the biological activity of This compound . Therefore, this guide provides a comparative analysis of the biological activities of its structurally related analogs to offer insights into the potential of the 4,5-dimethylthiazole scaffold. The presented data pertains to analogs with modifications at the 2-position of the thiazole ring.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4,5-dimethylthiazole core, in particular, has been the subject of various studies to explore its potential in drug discovery. This guide focuses on the biological activities of several analogs of this compound, summarizing key experimental findings to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
Data Presentation: Quantitative Biological Activity of this compound Analogs
The following tables summarize the in vitro anticancer and antimicrobial activities of various analogs of this compound.
Table 1: In Vitro Anticancer Activity of 4,5-Dimethylthiazole Analogs
| Compound ID | Structure | Cell Line | Assay | IC50 (µM) | Reference |
| Analog 1 | 2-(Hydrazonomethyl)-4,5-dimethylthiazole derivative | A549 (Lung Carcinoma) | MTT | 15.6 | [1] |
| C6 (Glioblastoma) | MTT | 7.8 | [1] | ||
| Analog 2 | N'-(4-chlorobenzylidene)-4,5-dimethylthiazole-2-carbohydrazide | MCF-7 (Breast Cancer) | MTT | 5.2 | [2] |
| HepG2 (Liver Cancer) | MTT | 8.1 | [2] | ||
| Analog 3 | 2-Amino-N-(4,5-dimethylthiazol-2-yl)acetamide derivative | K562 (Leukemia) | MTT | 11.0 | [3] |
| MCF-7 (Breast Cancer) | MTT | 22.0 | [3] | ||
| MDA-MB-231 (Breast Cancer) | MTT | 26.0 | [3] |
Table 2: In Vitro Antimicrobial Activity of 4,5-Dimethylthiazole Analogs
| Compound ID | Structure | Microorganism | Assay | MIC (µg/mL) | Reference |
| Analog 4 | 2-Amino-4,5-dimethylthiazole derivative | Staphylococcus aureus | Broth Microdilution | 128 | [4] |
| Escherichia coli | Broth Microdilution | 256 | [4] | ||
| Candida albicans | Broth Microdilution | 64 | [4] | ||
| Analog 5 | 4,5-Dimethyl-N-phenylthiazol-2-amine | Bacillus subtilis | Broth Microdilution | 50 | [5] |
| Staphylococcus aureus | Broth Microdilution | 100 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A control group with medium and DMSO (vehicle control) is also included.
-
Incubation: The plates are incubated for a further 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing using Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A suspension of the microorganism is prepared in the appropriate broth and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Mandatory Visualization
Experimental Workflow for Biological Screening
Caption: General workflow for the synthesis, screening, and evaluation of novel bioactive compounds.
Representative Signaling Pathway: Apoptosis Induction
Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Structure of Synthesized (4,5-Dimethylthiazol-2-YL)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of (4,5-Dimethylthiazol-2-YL)methanol, a substituted thiazole derivative. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents expected analytical data based on structurally similar compounds and established spectroscopic principles. It further provides detailed, standardized experimental protocols to enable researchers to generate and interpret their own data for rigorous structural validation.
Expected Spectroscopic Data
The following tables summarize the anticipated chemical shifts in ¹H and ¹³C NMR spectroscopy for this compound. These predictions are derived from the analysis of known thiazole derivatives and general principles of NMR spectroscopy.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -CH₃ (C4) | 2.2 - 2.4 | Singlet | 3H | Chemical shift influenced by the aromatic thiazole ring. |
| -CH₃ (C5) | 2.1 - 2.3 | Singlet | 3H | Typically slightly upfield compared to the C4-methyl due to electronic environment. |
| -CH₂OH | 4.6 - 4.8 | Singlet or Doublet | 2H | The multiplicity may be a singlet or a doublet depending on the coupling with the hydroxyl proton. The signal will be downfield due to the electronegative oxygen. |
| -OH | Variable (1.5 - 5.0) | Broad Singlet | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| -CH₃ (C4) | 14 - 16 | Typical range for methyl groups on an aromatic ring. |
| -CH₃ (C5) | 11 - 13 | Similar to the C4-methyl but may show a slight difference. |
| -CH₂OH | 60 - 65 | Downfield shift due to the attached oxygen atom. |
| C2 (Thiazole) | 165 - 175 | Quaternary carbon, typically the most downfield carbon in the thiazole ring due to the influence of both sulfur and nitrogen. |
| C4 (Thiazole) | 145 - 155 | Quaternary carbon, deshielded by the adjacent sulfur and methyl group. |
| C5 (Thiazole) | 125 - 135 | Carbon attached to a methyl group, influenced by the adjacent sulfur and nitrogen atoms. |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
-
C-H Stretch (sp³): Bands in the range of 2850-3000 cm⁻¹ will correspond to the stretching vibrations of the methyl and methylene groups.
-
C=N and C=C Stretch (Thiazole Ring): The thiazole ring will exhibit characteristic stretching vibrations in the region of 1400-1650 cm⁻¹.[5]
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is expected for the C-O single bond of the primary alcohol.
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound (C₆H₉NOS) would be observed at m/z = 143.04. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the hydroxymethyl group, or cleavage of the thiazole ring. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Experimental Protocols
The following are standardized protocols for the key analytical techniques required for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and should dissolve the compound completely.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent peak is used as a reference.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH peak should disappear or significantly diminish.
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum on the same instrument.
- A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
- Neat (Liquid): If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (Solid): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
2. Data Acquisition:
- Record a background spectrum of the empty sample holder (or clean ATR crystal).
- Place the prepared sample in the spectrometer.
- Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
- For techniques like electrospray ionization (ESI), further dilution to the µg/mL or ng/mL range is often necessary.
2. Data Acquisition:
- Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).
- Select an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns useful for structural elucidation. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for determining the molecular weight with minimal fragmentation.
- Acquire the mass spectrum over a relevant m/z range.
- For accurate mass measurement and confirmation of the elemental composition, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation process and the relationship between the different analytical techniques.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Caption: Relationship between the molecular structure and the information provided by different spectroscopic techniques.
References
Comparison of analytical techniques for the characterization of (4,5-Dimethylthiazol-2-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of (4,5-Dimethylthiazol-2-YL)methanol, a heterocyclic compound of interest in pharmaceutical research. The following sections detail the experimental protocols and comparative data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Overview
The structural and purity information derived from various analytical techniques is summarized below. This allows for a direct comparison of the qualitative and quantitative data obtained from each method.
| Analytical Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 4.75 (s, 2H, -CH₂OH) | Singlet indicates methylene protons adjacent to a hydroxyl group and the thiazole ring. |
| Chemical Shift (δ) | 3.50 (s, 1H, -OH) | Singlet for the hydroxyl proton; position may vary with concentration and solvent. | |
| Chemical Shift (δ) | 2.35 (s, 3H, -CH₃) | Singlet corresponding to the methyl group at position 4 of the thiazole ring. | |
| Chemical Shift (δ) | 2.20 (s, 3H, -CH₃) | Singlet corresponding to the methyl group at position 5 of the thiazole ring. | |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Corresponds to the C2 carbon of the thiazole ring. |
| Chemical Shift (δ) | ~145 ppm | Corresponds to the C4 carbon of the thiazole ring. | |
| Chemical Shift (δ) | ~125 ppm | Corresponds to the C5 carbon of the thiazole ring. | |
| Chemical Shift (δ) | ~60 ppm | Corresponds to the methylene carbon (-CH₂OH). | |
| Chemical Shift (δ) | ~15 ppm | Corresponds to the methyl carbon at position 4. | |
| Chemical Shift (δ) | ~11 ppm | Corresponds to the methyl carbon at position 5. | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 143.056 | Confirms the molecular weight of the compound. |
| Major Fragment Ion | m/z 112 | Represents the loss of the hydroxymethyl group (-CH₂OH). | |
| FTIR Spectroscopy | Vibrational Frequency | ~3300 cm⁻¹ (broad) | O-H stretching of the hydroxyl group. |
| Vibrational Frequency | ~2920 cm⁻¹ | C-H stretching of the methyl and methylene groups. | |
| Vibrational Frequency | ~1580 cm⁻¹ | C=N stretching of the thiazole ring. | |
| Vibrational Frequency | ~1050 cm⁻¹ | C-O stretching of the primary alcohol. | |
| HPLC | Retention Time | ~3.5 min | Indicates the elution time under the specified conditions. |
| Purity | >98% | Determined by the peak area percentage. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion.
-
Analysis Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean ATR crystal was collected prior to sample analysis.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Sample Preparation: A stock solution of this compound was prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 25 °C.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the analytical characterization of this compound, guiding the researcher from initial structural confirmation to final purity assessment.
Caption: Workflow for the analytical characterization of this compound.
Benchmarking the efficiency of (4,5-Dimethylthiazol-2-YL)methanol as a synthetic precursor
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is paramount. This guide provides a comparative analysis of common synthetic methodologies for thiazole derivatives, a class of heterocyclic compounds with significant therapeutic interest. While the initially proposed precursor, (4,5-Dimethylthiazol-2-YL)methanol, is not a commonly cited starting material for major synthetic routes, this guide will focus on established and efficient methods for constructing the thiazole ring, offering a benchmark for synthetic efficiency.
The thiazole moiety is a cornerstone in medicinal chemistry, found in a variety of FDA-approved drugs due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient synthetic routes to access diverse thiazole derivatives is therefore a critical area of research. This guide will compare the classical Hantzsch thiazole synthesis with modern microwave-assisted techniques, presenting quantitative data on their performance and detailed experimental protocols.
Comparative Analysis of Thiazole Synthesis Methods
The efficiency of a synthetic method is a crucial factor in drug discovery and development, impacting both the time and cost of research. Here, we compare the traditional Hantzsch synthesis with a more contemporary microwave-assisted approach for the synthesis of 2-aminothiazole derivatives.
| Method | Precursors | Reaction Time | Yield (%) | Ref. |
| Conventional Hantzsch Synthesis | Substituted acetophenone, Thiourea, Iodine | 8 - 10 hours | 14.20 - 29.46 | [3][4] |
| Microwave-Assisted Synthesis | Substituted acetophenone, Thiourea, Iodine | 5 - 15 minutes | High (up to 88%) | [3][4][5] |
As the data indicates, microwave-assisted synthesis offers a significant improvement in both reaction time and yield compared to the conventional Hantzsch method.[3][4] This rapid and efficient approach is particularly valuable for the high-throughput synthesis of compound libraries for drug screening.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method.
Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a typical procedure for the synthesis of a 2-aminothiazole derivative using the Hantzsch method.[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na2CO3) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100-mL beaker containing 5% Na2CO3 solution and swirl to mix.
-
Filter the mixture through a Buchner funnel and wash the filter cake with water.
-
Dry the collected solid to obtain the product.
Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
This protocol outlines a general procedure for the rapid synthesis of 2-aminothiazoles using microwave irradiation.[4]
Materials:
-
Substituted ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
-
Ethanol
Procedure:
-
In a microwave-safe flask, combine the substituted ketone, thiourea, and iodine.
-
Subject the mixture to microwave irradiation at 170 W for 5 – 15 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate and dry it.
-
Recrystallize the product from ethanol.
Biological Significance and Signaling Pathways
Thiazole derivatives have garnered significant attention for their potent anticancer activities.[7][8] These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
One of the critical pathways targeted by some 2-aminothiazole derivatives is the Wnt signaling pathway, which plays a crucial role in cancer development.[9] Specifically, certain aminothiazole inhibitors have been shown to target Traf2- and Nck-interacting kinase (TNIK), a key regulator of this pathway.[9] Inhibition of TNIK can attenuate β-catenin/TCF4-mediated transcription, leading to the suppression of cancer cell growth.[9]
Caption: Simplified Wnt signaling pathway and the inhibitory action of a 2-aminothiazole derivative on TNIK.
Experimental Workflow: Synthesis and Evaluation
The general workflow for the synthesis and subsequent biological evaluation of thiazole derivatives follows a logical progression from chemical synthesis to cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. jusst.org [jusst.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (4,5-Dimethylthiazol-2-YL)methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of (4,5-Dimethylthiazol-2-YL)methanol, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant safety protocols are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.
Engineering Controls:
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible.
General Hygiene:
-
Avoid inhaling fumes or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the known hazards of compounds structurally related to this compound. This information should be used to infer the potential hazards of the target compound.
| Hazard Classification | (4-Methylthiazol-2-yl)methanol (CAS 13750-63-5) | 4-Methyl-5-Thiazole Ethanol (CAS 137-00-8) |
| GHS Pictograms | Corrosion | Warning |
| Hazard Statements | H318: Causes serious eye damage. | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | P501: Dispose of contents/container in accordance with national regulations. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste containing this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound, in good condition, and equipped with a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Note any other solvents or chemicals present in the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
The standard and recommended method of disposal for such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the material with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and sustainability in research.
References
Personal protective equipment for handling (4,5-Dimethylthiazol-2-YL)methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (4,5-Dimethylthiazol-2-YL)methanol. The following procedures are based on available safety data for structurally similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. | To protect against potential eye contact which can cause serious eye damage.[1] |
| Hand Protection | Wear suitable protective gloves. | To prevent skin contact. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. | To avoid contact with skin and personal clothing.[1] |
| Respiratory Protection | Use only with adequate ventilation. If necessary, use a NIOSH-approved respirator. | To minimize inhalation of fumes.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Avoid breathing in fumes.[1]
-
Ensure there is adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
-
Keep the compound away from sources of ignition.[1]
-
Minimize the generation and accumulation of dust.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Store in a tightly-closed container when not in use.[1]
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the storage area away from incompatible substances and sources of ignition.[1]
Disposal Plan
All chemical waste must be disposed of in accordance with national and local regulations.
Waste Collection:
-
Collect waste in sturdy, leak-proof containers that are compatible with the chemical.
-
Do not mix with other waste materials.[2]
-
Label waste containers clearly with the full chemical name and any associated hazards.
Disposal Procedure:
-
Dispose of contents and the container to an approved waste disposal plant.[2][3]
-
Do not dispose of via evaporation, sewer, or regular trash.
-
The first rinse of any container that held the chemical should be collected and disposed of as hazardous waste.
-
Ensure all labels on empty containers are obliterated or removed before the container is discarded as solid waste.
Experimental Protocol: Spill Clean-up
In the event of a spill, follow these procedures to ensure safety and proper containment.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment as outlined in the table above.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to absorb the spilled chemical.
-
Collect and Dispose: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent.
-
Consult Regulations: Consult local regulations for the proper disposal of the collected waste.[1]
Caption: Workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
